1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-pyridin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-5-11-12(6-8)9-3-1-2-4-10-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTKXJUKCIXCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640909 | |
| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896717-66-1 | |
| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science by consolidating available data on its properties, synthesis, and characterization.
Core Physicochemical Properties
This compound is a yellow solid with the molecular formula C₉H₇N₃O.[1] It possesses a molecular weight of approximately 173.17 g/mol .[2] While specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the literature, estimations and predicted values provide valuable insights for handling and application.
Quantitative Data Summary
The following tables summarize the available quantitative physicochemical data for this compound. It is important to note that some of this data is predicted through computational models.
| Identifier | Value | Source |
| CAS Number | 896717-66-1 | [2] |
| Molecular Formula | C₉H₇N₃O | [1][2] |
| Molecular Weight | 173.17 g/mol | [2] |
| Monoisotopic Mass | 173.05891 Da | [3] |
| Predicted Physicochemical Properties | Value | Source |
| XlogP | 0.6 | [3] |
| Appearance | Yellow Solid | [1] |
| Predicted Collision Cross Section (CCS) Data (Ų) | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ | [M+NH₄]⁺ | [M+K]⁺ |
| Predicted CCS | 133.7 | 143.7 | 136.9 | 151.5 | 140.7 |
| Source:[3] |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.
General Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
The following protocol is a representative procedure for the synthesis of pyrazole-4-carbaldehydes, adapted from general methods described in the literature.
Materials:
-
1-(pyridin-2-yl)-1H-pyrazole (starting material)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the starting hydrazone (e.g., 0.005 mol) in the Vilsmeier-Haack reagent, which is prepared by the slow addition of phosphorus oxychloride (e.g., 2 ml) to ice-cold dimethylformamide (e.g., 10 ml).
-
Stir the reaction mixture at room temperature for a period of 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is neutral.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold water and dry it.
-
For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or DMF.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and pyrazole rings, as well as a characteristic signal for the aldehyde proton in the downfield region (typically around 9-10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display resonances for the nine carbon atoms in the molecule, including a signal for the carbonyl carbon of the aldehyde group at a characteristic downfield shift.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (173.17 g/mol ).
Biological and Pharmacological Context
While specific signaling pathways involving this compound have not been detailed in the reviewed literature, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The title compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1]
The logical relationship for its utility in drug discovery is outlined in the following diagram.
Caption: Role in Drug Discovery.
References
Technical Guide: Spectral and Synthetic Overview of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral and synthetic characteristics of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted data, analogous compound data, and a generalized, robust experimental protocol for its synthesis.
Compound Identification
| IUPAC Name | This compound |
| Molecular Formula | C₉H₇N₃O |
| Molecular Weight | 173.17 g/mol |
| CAS Number | 896717-66-1 |
Predicted and Analogous Spectral Data
Mass Spectrometry (Predicted Data)
The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of the target molecule.
| Adduct | Predicted m/z |
| [M+H]⁺ | 174.0662 |
| [M+Na]⁺ | 196.0481 |
| [M+K]⁺ | 212.0221 |
| [M+NH₄]⁺ | 191.0927 |
¹H NMR Spectroscopy (Analogous Compound Data)
The following table presents the ¹H NMR spectral data for a structurally similar compound, 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, to approximate the expected chemical shifts (δ) in ppm and coupling constants (J) in Hz.[1] The solvent used was CDCl₃.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | ~10.0 | s | - |
| Pyrazole-H | ~8.2 | s | - |
| Pyridin-H (α to N) | ~8.5 | d | ~4.5 |
| Pyridin-H (γ to N) | ~7.8 | t | ~7.7 |
| Pyridin-H (β to N) | ~7.3 | t | ~6.2 |
| Pyridin-H (α to C) | ~7.9 | d | ~8.0 |
Note: The chemical shifts for the pyridinyl protons are estimations based on typical values for 2-substituted pyridines.
¹³C NMR Spectroscopy (Analogous Compound Data)
The following table presents the ¹³C NMR spectral data for 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde to provide an estimation of the expected chemical shifts (δ) in ppm.[1] The solvent used was CDCl₃.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Aldehyde) | ~183 |
| C-pyrazole (quaternary) | ~154 |
| C-pyrazole (CH) | ~139 |
| C-pyrazole (quaternary) | ~126 |
| C-pyridin (α to N) | ~150 |
| C-pyridin (γ to N) | ~137 |
| C-pyridin (β to N) | ~122 |
| C-pyridin (α to C) | ~114 |
| C-pyridin (quaternary) | ~152 |
Infrared (IR) Spectroscopy (Analogous Compound Data)
The following table lists the characteristic IR absorption bands for a similar compound, 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, to indicate the expected vibrational frequencies in cm⁻¹.[1]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aldehyde) | 2850 - 2820 |
| C=O stretch (aldehyde) | 1700 - 1680 |
| C=N stretch (pyrazole/pyridine) | 1610 - 1580 |
| C=C stretch (aromatic) | 1550 - 1450 |
Experimental Protocols
The synthesis of this compound can be effectively achieved via the Vilsmeier-Haack reaction. This method is widely used for the formylation of electron-rich heterocyclic systems.[1]
Synthesis of 1-(pyridin-2-yl)-1H-pyrazole
Materials:
-
2-Hydrazinopyridine
-
1,1,3,3-Tetramethoxypropane
-
Hydrochloric acid
-
Ethanol
-
Sodium hydroxide
Procedure:
-
A mixture of 2-hydrazinopyridine and 1,1,3,3-tetramethoxypropane in ethanol containing a catalytic amount of hydrochloric acid is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 1-(pyridin-2-yl)-1H-pyrazole.
Vilsmeier-Haack Formylation of 1-(pyridin-2-yl)-1H-pyrazole
Materials:
-
1-(pyridin-2-yl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Ice
Procedure:
-
In a round-bottom flask, DMF is cooled to 0 °C in an ice bath.
-
POCl₃ is added dropwise to the cooled DMF with stirring. The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.
-
A solution of 1-(pyridin-2-yl)-1H-pyrazole in DCM is added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing crushed ice.
-
The mixture is neutralized by the slow addition of a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to the ¹H NMR of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted ¹H NMR data set based on established spectroscopic principles and data from structurally related analogues. It also includes a comprehensive experimental protocol for the synthesis and subsequent NMR analysis of the title compound, intended to aid researchers in its characterization.
Predicted ¹H NMR Data
The expected ¹H NMR spectral data for this compound is summarized in the table below. The predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The predicted coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 (pyrazole) | 8.5 - 8.7 | s | - |
| H-3 (pyrazole) | 8.1 - 8.3 | s | - |
| H-6' (pyridine) | 8.5 - 8.6 | ddd | J = 4.9, 1.9, 0.9 |
| H-4' (pyridine) | 7.9 - 8.1 | ddd | J = 8.2, 7.4, 1.9 |
| H-3' (pyridine) | 7.8 - 7.9 | d | J = 8.2 |
| H-5' (pyridine) | 7.3 - 7.4 | ddd | J = 7.4, 4.9, 0.9 |
| Aldehyde-H | 9.9 - 10.1 | s | - |
Disclaimer: The data presented in this table is a prediction based on analogous compounds and established NMR theory. Actual experimental values may vary.
Experimental Protocols
A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. The following protocol outlines the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum.
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
1-(pyridin-2-yl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The formation of the Vilsmeier reagent will occur.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 1-(pyridin-2-yl)-1H-pyrazole in dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
¹H NMR Sample Preparation and Analysis
Materials:
-
Purified this compound
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube
Procedure:
-
Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants of the observed resonances.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and ¹H NMR Characterization Workflow.
An In-depth Technical Guide on the 13C NMR of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents a comprehensive prediction based on established chemical shift principles and data from analogous structures. It also outlines a plausible synthetic route and standard experimental protocols for its characterization.
Predicted 13C NMR Data
The chemical shifts for the carbon atoms of this compound have been predicted based on the known effects of substituents on the pyrazole and pyridine rings. The aldehyde group, being an electron-withdrawing group, is expected to have a significant deshielding effect on the carbon atom of the carbonyl group and the C4 of the pyrazole ring. The pyridin-2-yl group will influence the chemical shifts of the pyrazole ring carbons based on its electronic properties and spatial orientation.
Below is a table summarizing the predicted 13C NMR chemical shifts. The numbering convention used for the atoms is provided in the accompanying molecular structure diagram.
Molecular Structure and Numbering Convention:
A diagram of this compound with atom numbering.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C3 | ~142.0 |
| C4 | ~118.0 |
| C5 | ~135.0 |
| C=O (Aldehyde) | ~185.0 |
| C2' | ~151.0 |
| C3' | ~122.0 |
| C4' | ~139.0 |
| C5' | ~114.0 |
| C6' | ~149.0 |
Note: These are predicted values and may differ from experimental results. The solvent used for prediction is CDCl3.
Experimental Protocols
2.1. Proposed Synthesis of this compound
The synthesis of this compound can be achieved via a Vilsmeier-Haack reaction on a suitable precursor. A plausible synthetic route is outlined below.
Reaction Scheme:
-
Formation of Hydrazone: Reaction of 2-hydrazinopyridine with a suitable three-carbon carbonyl compound (e.g., malondialdehyde bis(diethyl acetal)) to form the corresponding hydrazone.
-
Cyclization and Formylation (Vilsmeier-Haack Reaction): The hydrazone is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). This step facilitates the cyclization to the pyrazole ring and the introduction of the formyl group at the 4-position.
Detailed Protocol:
-
Step 1: Synthesis of the Hydrazone Intermediate.
-
To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add malondialdehyde bis(diethyl acetal) (1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude hydrazone may be used in the next step without further purification.
-
-
Step 2: Vilsmeier-Haack Reaction.
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cooled N,N-dimethylformamide (DMF) with stirring.
-
To this reagent, add the crude hydrazone from the previous step portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
2.2. Protocol for 13C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a 5 mm NMR tube.
-
Instrument: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for good resolution.
-
Acquisition Parameters:
-
Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl3 (with chemical shifts referenced to the solvent peak at 77.16 ppm).
-
Temperature: 298 K.
-
Pulse Program: A standard 30-degree pulse angle to ensure quantitative analysis is not compromised by long relaxation times of quaternary carbons.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): Approximately 240 ppm (from -20 to 220 ppm) to cover the expected range of chemical shifts.
-
Visualization of Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Mass Spectrometry of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometric behavior of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its predicted fragmentation pathways, provides a comprehensive experimental protocol for its analysis, and presents key mass spectrometric data in a structured format.
Molecular and Mass Spectrometric Properties
This compound possesses a molecular formula of C₉H₇N₃O and a monoisotopic mass of 173.0589 Da. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various research and development applications.
Quantitative Mass Spectrometry Data
The following table summarizes the key quantitative data derived from predicted and known mass spectrometric principles for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O | - |
| Molecular Weight | 173.17 g/mol | PubChem |
| Monoisotopic Mass | 173.0589 Da | PubChem |
| Predicted m/z Values for Adducts | ||
| [M+H]⁺ | 174.0662 | Predicted |
| [M+Na]⁺ | 196.0481 | Predicted |
| [M-H]⁻ | 172.0516 | Predicted |
| Predicted Major Fragment Ions (m/z) | ||
| 145 | [M-CO]⁺ | Predicted |
| 144 | [M-CHO]⁺ | Predicted |
| 117 | [C₇H₅N₂]⁺ | Predicted |
| 91 | [C₅H₅N₂]⁺ | Predicted |
| 78 | [C₅H₄N]⁺ | Predicted |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the aldehyde functional group and the heterocyclic ring systems.
A primary fragmentation event for aromatic aldehydes is the loss of the formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule after initial loss of a hydrogen radical. The pyridinyl and pyrazolyl rings also contribute significantly to the fragmentation pattern. The pyridine ring is known to lose hydrogen cyanide (HCN), while the pyrazole ring can undergo cleavage with the loss of N₂ or HCN.
Below is a diagram illustrating the proposed major fragmentation pathways.
Experimental Protocol: Mass Spectrometry Analysis
This section details a standard operating procedure for the mass spectrometric analysis of this compound using an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer. This technique is suitable for obtaining high-resolution mass data for small molecules.
Materials and Reagents
-
This compound (≥95% purity)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials with septa
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
-
Vortex the working solution thoroughly to ensure homogeneity.
-
Transfer the working solution to an autosampler vial for analysis.
Instrumentation and Parameters
-
Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF LC/MS (or equivalent)
-
Ionization Source: Dual Agilent Jet Stream Electrospray Ionization (AJS ESI)
-
Polarity: Positive and Negative
-
Gas Temperature: 300 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage (VCap): 3500 V
-
Nozzle Voltage: 500 V
-
Fragmentor Voltage: 175 V
-
Skimmer Voltage: 65 V
-
Mass Range: 50 - 500 m/z
-
Acquisition Rate: 2 spectra/s
Data Acquisition and Analysis
-
Perform a system suitability check using a standard calibration solution to ensure instrument performance.
-
Inject 1-5 µL of the prepared sample solution into the mass spectrometer.
-
Acquire data in both positive and negative ion modes to obtain a comprehensive profile of the analyte and its adducts.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments. Select the protonated molecule [M+H]⁺ (m/z 174.0662) as the precursor ion.
-
Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.
-
Process the acquired data using appropriate software (e.g., Agilent MassHunter) to identify the molecular ion, adducts, and major fragment ions. Compare the observed masses with the theoretical values to confirm the elemental composition.
The following diagram outlines the general workflow for the mass spectrometry experiment.
Conclusion
This guide provides a foundational understanding of the mass spectrometric characteristics of this compound. The predicted fragmentation patterns and the detailed experimental protocol serve as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science for the accurate identification and structural elucidation of this compound and its analogues. The provided data and methodologies can be adapted to various mass spectrometry platforms and analytical objectives.
Technical Guide: Spectroscopic and Synthetic Insights into 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, and predicted spectroscopic characteristics of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. This compound is a heterocyclic aldehyde of interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecules.[1] This document outlines a standard synthetic protocol and presents an analysis of its predicted Fourier-Transform Infrared (FTIR) spectrum.
Introduction
This compound, with the molecular formula C₉H₇N₃O, is a solid, yellow organic compound.[1] Its structure, featuring a pyridine ring linked to a pyrazole-4-carbaldehyde moiety, makes it a valuable precursor in the development of novel pharmaceutical and agrochemical agents, as well as new materials.[1] The pyrazole ring is a known pharmacophore found in various drugs, and the aldehyde group provides a reactive handle for diverse chemical transformations.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O | PubChem |
| Molecular Weight | 173.17 g/mol | PubChem[2] |
| Monoisotopic Mass | 173.058911855 Da | PubChem[2] |
| Appearance | Yellow Solid | LookChem[1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | LookChem[1] |
Predicted Fourier-Transform Infrared (FTIR) Spectrum Analysis
| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3150 - 3000 | Medium to Weak | C-H stretching | Aromatic (Pyridine and Pyrazole rings) |
| 2900 - 2800 | Weak | C-H stretching | Aldehyde |
| 2800 - 2700 | Weak | C-H stretching | Aldehyde (Fermi resonance) |
| 1700 - 1680 | Strong | C=O stretching | Aldehyde |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching | Aromatic rings (Pyridine and Pyrazole) |
| 1400 - 1200 | Medium | In-plane C-H bending | Aromatic rings |
| 1100 - 1000 | Medium | Ring breathing vibrations | Pyridine and Pyrazole rings |
| 900 - 650 | Medium to Strong | Out-of-plane C-H bending | Aromatic rings |
Synthesis Protocol: Vilsmeier-Haack Reaction
The synthesis of this compound is commonly achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds.[3][4][5]
Materials:
-
1-(pyridin-2-yl)-1H-pyrazole (precursor)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (for recrystallization)
Procedure:
-
The Vilsmeier-Haack reagent is prepared by slowly adding phosphorus oxychloride (1.1 equivalents) to ice-cold dimethylformamide (acting as both reagent and solvent).[4]
-
1-(pyridin-2-yl)-1H-pyrazole (1 equivalent) is then added portion-wise to the prepared Vilsmeier-Haack reagent, maintaining a low temperature.[4]
-
The reaction mixture is subsequently heated, typically at 60-80°C, for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).[4][5]
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the reaction.[4]
-
The resulting solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.[4]
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification is achieved by recrystallization from a suitable solvent, such as methanol, to yield this compound.[4]
Experimental and Logical Workflows
The following diagram illustrates the synthetic pathway for this compound.
References
- 1. Cas 896717-66-1,1-PYRIDIN-2-YL-1H-PYRAZOLE-4-CARBALDEHYDE | lookchem [lookchem.com]
- 2. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1339536-89-8) for sale [vulcanchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
CAS Number: 896717-66-1
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules. Its unique structure, featuring both a pyridine and a pyrazole ring, makes it a valuable intermediate in the fields of pharmaceutical and agrochemical research.[1] The pyrazole scaffold is a "biologically privileged" structure known to be a component of numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical and Spectroscopic Data
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 896717-66-1 | [5][6] |
| Molecular Formula | C₉H₇N₃O | [5][6] |
| Molecular Weight | 173.17 g/mol | [5][6] |
| Appearance | Yellow Solid | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
| Predicted XlogP | 0.6 | [7] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of the compound. Below is a summary of key predicted and experimental data.
| Spectroscopy | Data | Source(s) |
| SMILES | O=CC1=CN(N=C1)C2=CC=CC=N2 | [6][7] |
| InChI | InChI=1S/C9H7N3O/c13-7-8-5-11-12(6-8)9-3-1-2-4-10-9/h1-7H | [7] |
| Predicted ¹H NMR | Spectral data for similar pyrazole-4-carbaldehyde structures show a characteristic aldehyde proton singlet (-CHO) around δ 9.8-10.0 ppm and aromatic protons in the δ 7.0-9.0 ppm range. | [8][9] |
| Predicted ¹³C NMR | For related structures, the carbonyl carbon (-CHO) typically appears around δ 185 ppm. | [8] |
| Monoisotopic Mass | 173.05891 Da (Predicted) | [7] |
| Predicted Mass Spec | [M+H]⁺: 174.06619, [M+Na]⁺: 196.04813 | [7] |
Synthesis and Experimental Protocols
The most prevalent method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[10][11][12] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as a pyrazole, using a Vilsmeier reagent prepared from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]
General Synthetic Pathway: Vilsmeier-Haack Reaction
The synthesis involves the reaction of a corresponding substituted hydrazone with the Vilsmeier reagent, which then undergoes cyclization and hydrolysis to yield the target pyrazole-4-carbaldehyde.[2][13]
Caption: Generalized Vilsmeier-Haack synthesis workflow.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, adapted from methodologies for similar compounds.[2][8]
-
Preparation of Vilsmeier Reagent: In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to dimethylformamide (DMF, 10 mL) with constant stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier-Haack reagent.
-
Reaction: To the prepared reagent, add the starting material, N'-(1-arylethylidene)hydrazide (1 equivalent), in small portions.
-
Heating: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][13]
-
Quenching and Neutralization: Once the reaction is complete, carefully pour the mixture into crushed ice with vigorous stirring.[2] Neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is neutral.[2]
-
Isolation and Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final 1-substituted-3-aryl-1H-pyrazole-4-carbaldehyde.[8]
Applications in Drug Discovery and Development
The pyrazole nucleus is a cornerstone in medicinal chemistry, and this compound is a versatile starting material for creating a diverse library of therapeutic candidates.[3][4][14] The aldehyde functional group is particularly useful, allowing for a wide range of chemical transformations such as reductive amination, condensation reactions, and the synthesis of various heterocyclic systems.[1][15]
Derivatives of pyrazole-carbaldehydes have been investigated for a multitude of biological activities, including:
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives have shown significant anti-inflammatory and analgesic properties.[14][16]
-
Antimicrobial: The scaffold is a key component in compounds with antibacterial and antifungal activity.[17][18]
-
Anticancer: Numerous pyrazole-containing molecules have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[19]
-
Kinase Inhibition: The pyrazole structure is present in several kinase inhibitors used in cancer therapy.[4]
The logical workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Drug discovery workflow using the target compound.
Safety and Handling
While specific hazard data for this compound is limited, related aromatic aldehydes and pyridines warrant careful handling.
-
Hazard Codes (for similar compounds): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[20]
-
Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1]
Conclusion
This compound (CAS 896717-66-1) is a high-value chemical intermediate with significant potential in synthetic chemistry. Its utility as a precursor for a wide array of biologically active molecules makes it a compound of great interest to the pharmaceutical and agrochemical industries. The synthetic accessibility via established methods like the Vilsmeier-Haack reaction, combined with the reactivity of its aldehyde group, ensures its continued application in the discovery of novel therapeutics and functional materials.
References
- 1. Cas 896717-66-1,1-PYRIDIN-2-YL-1H-PYRAZOLE-4-CARBALDEHYDE | lookchem [lookchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 896717-66-1 | WKB71766 [biosynth.com]
- 6. This compound | CAS:896717-66-1 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 7. PubChemLite - this compound (C9H7N3O) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR spectrum [chemicalbook.com]
- 10. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1339536-89-8) for sale [vulcanchem.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sciensage.info [sciensage.info]
- 15. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jpsionline.com [jpsionline.com]
- 19. mdpi.com [mdpi.com]
- 20. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. Given the specificity of this molecule, this guide also draws upon data from closely related pyrazole-4-carbaldehyde derivatives to offer a broader context for its potential applications in research and drug development.
Chemical Identity and Properties
Molecular Formula: C₉H₇N₃O[1]
Molecular Weight: 173.17 g/mol
The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Nitrogen (14.01 g/mol ), and Oxygen (16.00 g/mol ).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O | PubChem[1] |
| Molecular Weight | 173.17 g/mol | PubChem[2] |
| Monoisotopic Mass | 173.05891 Da | PubChem[1] |
| XlogP (predicted) | 0.6 | PubChemLite[1] |
| Physical State | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO) | Inferred from related compounds |
Synthesis of this compound
General Experimental Protocol (Vilsmeier-Haack Reaction)
Starting Material: 1-(pyridin-2-yl)-1H-pyrazole (precursor, synthesis not detailed here)
Reagents:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvent (e.g., dichloromethane, chloroform)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. To this, slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. The mixture is stirred for a predetermined time (typically 30-60 minutes) to allow for the formation of the Vilsmeier reagent (chloroiminium salt).
-
Reaction with the Pyrazole Substrate: Dissolve the starting material, 1-(pyridin-2-yl)-1H-pyrazole, in a suitable dry solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent, again ensuring the temperature is kept low.
-
Reaction Progression: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then heated to a specific temperature (e.g., 60-80°C) for several hours to ensure the completion of the formylation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: Once the reaction is complete, the mixture is cooled and carefully poured onto crushed ice. This hydrolyzes the intermediate and precipitates the crude product. The acidic mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until a neutral pH is achieved.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.[6]
Synthesis Workflow Diagram
Caption: General synthesis workflow for pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not available in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[7][8] Derivatives of pyrazole-carbaldehyde have been investigated for a range of therapeutic applications.
Summary of Known Biological Activities of Related Pyrazole-Carbaldehyde Derivatives
| Biological Activity | Description | Key Findings for Related Compounds |
| Anticancer | Many pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines.[9][10] The mechanism of action can involve the inhibition of kinases, tubulin polymerization, or the induction of apoptosis.[7] | Thiazolyl pyrazole carbaldehyde hybrids have shown antiproliferative activity against HeLa, MCF-7, and A549 cancer cell lines.[11] |
| Anti-inflammatory | Pyrazole-containing compounds are known to act as anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[12][13] | A series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes demonstrated anti-inflammatory activities.[13] |
| Antimicrobial | Various pyrazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.[14][15] | New 4-formyl pyrazole derivatives have exhibited excellent and good efficacy against certain pathogenic bacteria.[16] |
| Antidepressant | Some pyrazole carbaldehydes have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs).[5] | In silico studies of novel pyrazole carbaldehydes suggest potential antidepressant activity.[5] |
Due to the absence of specific studies on this compound, no definitive signaling pathway can be described. However, based on the activities of related compounds, it could potentially be involved in pathways related to cell proliferation (e.g., kinase signaling pathways) or inflammation (e.g., cyclooxygenase pathways). Further research is required to elucidate its specific mechanism of action.
Conclusion
This compound is a heterocyclic compound with a molecular weight of 173.17 g/mol . Its synthesis can likely be achieved through the Vilsmeier-Haack reaction, a standard method for the formylation of pyrazoles. While direct biological data for this specific molecule is limited, the broader class of pyrazole-carbaldehyde derivatives has shown significant promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further experimental investigation is warranted to fully characterize its physicochemical properties, optimize its synthesis, and determine its specific biological activities and mechanisms of action.
References
- 1. PubChemLite - this compound (C9H7N3O) [pubchemlite.lcsb.uni.lu]
- 2. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Synthesis and biological evaluation of some pyrazolinylpyridines and pyrazolylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciensage.info [sciensage.info]
An In-depth Technical Guide on 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited publicly available data for this specific molecule, this guide also incorporates information on structurally related pyrazole derivatives to provide a broader context for its potential properties and applications.
Solubility Profile
Table 1: Qualitative Solubility of Pyrazole Derivatives
| Solvent Class | General Solubility | Rationale |
| Aqueous Solvents (e.g., Water) | Low to Moderate | The pyridinyl and pyrazole rings contribute to some polarity, but the overall aromatic character may limit aqueous solubility. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are generally effective at dissolving a wide range of organic compounds, including heterocyclic structures. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | The ability to form hydrogen bonds with the nitrogen atoms of the pyridinyl and pyrazole rings, as well as the carbonyl group, enhances solubility. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The polar nature of the molecule makes it less likely to dissolve in nonpolar solvents. |
Experimental Protocol for Solubility Determination
In the absence of specific quantitative data, the following general experimental protocol can be employed to determine the solubility of this compound. This method is based on the shake-flask technique, a standard procedure for assessing equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the respective solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the respective solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Volume of aliquot taken
-
Synthesis of this compound
General Experimental Workflow for Vilsmeier-Haack Formylation
The synthesis typically proceeds in two main stages: formation of the pyrazole ring and subsequent formylation.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 1-(pyridin-2-yl)-1H-pyrazole
-
To a solution of 2-hydrazinopyridine in a suitable solvent (e.g., ethanol or acetic acid), add 1,1,3,3-tetramethoxypropane.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(pyridin-2-yl)-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation to Yield this compound
-
In a flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.
-
To this pre-formed reagent, add a solution of 1-(pyridin-2-yl)-1H-pyrazole in DMF dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it at an elevated temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) to pH 7-8.
-
The product may precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent. Dry the combined organic layers and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Potential Biological Activity and Signaling Pathways
While no specific signaling pathway has been definitively associated with this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have been reported to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The biological activity of pyrazole derivatives is often attributed to their ability to interact with various enzymes and receptors. For instance, some pyrazole-containing compounds are known to be inhibitors of enzymes such as cyclooxygenase (COX), which is involved in the inflammatory pathway. The general mechanism for such inhibition often involves the pyrazole core acting as a scaffold to correctly position functional groups that interact with the active site of the enzyme.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.
Conclusion
This compound is a heterocyclic compound with potential applications in various fields, particularly in drug discovery and materials science. While specific data on its solubility and biological activity are limited, this guide provides a framework for its characterization and synthesis based on the known properties of related pyrazole derivatives. The provided experimental protocols offer a starting point for researchers to determine its physicochemical properties and to synthesize it for further investigation. Future studies are warranted to fully explore the potential of this compound.
References
- 1. Cas 896717-66-1,1-PYRIDIN-2-YL-1H-PYRAZOLE-4-CARBALDEHYDE | lookchem [lookchem.com]
- 2. degres.eu [degres.eu]
- 3. PubChemLite - this compound (C9H7N3O) [pubchemlite.lcsb.uni.lu]
- 4. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-(pyridin-4-yl)-1h-pyrazole-4-carbaldehyde (C9H7N3O) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR [m.chemicalbook.com]
- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciensage.info [sciensage.info]
- 14. epubl.ktu.edu [epubl.ktu.edu]
- 15. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | CAS:896717-66-1 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 17. PubChemLite - 1-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde (C9H7N3O) [pubchemlite.lcsb.uni.lu]
- 18. 25016-11-9|1-Methyl-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
Stability and storage of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Stability and Storage of 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of public, in-depth stability studies on this specific molecule, this document combines information from commercial supplier data with established principles of organic chemistry to infer potential degradation pathways and outline best practices for its handling and storage. The experimental protocols described herein are model procedures for assessing the stability of this and similar compounds.
Chemical Properties and Inferred Stability
This compound is a solid, crystalline compound at room temperature. Its structure, featuring an aldehyde group attached to a pyrazole ring, which is in turn substituted with a pyridine ring, dictates its chemical reactivity and stability profile. The aldehyde functional group is the most probable site of degradation, primarily through oxidation to the corresponding carboxylic acid. The presence of two nitrogen-containing aromatic rings (pyrazole and pyridine) may also influence its stability, particularly in the presence of strong acids or bases, or upon exposure to light.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier data sheets and general chemical handling principles.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group. |
| Light | Store in the dark (amber vial) | To prevent photolytic degradation. |
| Moisture | Store in a desiccated environment | To prevent hydrolysis and potential moisture-mediated degradation. |
Potential Degradation Pathways
While specific degradation studies for this compound are not widely published, a probable degradation pathway involves the oxidation of the aldehyde group to a carboxylic acid. This can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities.
Figure 1: A potential oxidative degradation pathway for this compound.
Experimental Protocols for Stability Assessment
The following are model protocols for conducting forced degradation and long-term stability studies to rigorously evaluate the stability of this compound.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways.
Protocol 1: Forced Degradation Workflow
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C (in solution and as solid) for 48 hours.
-
Photolytic: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Neutralization: Neutralize the acidic and basic samples after the stress period.
-
Analysis: Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to quantify the parent compound and detect any degradation products.
Figure 2: A generalized workflow for forced degradation studies.
Long-Term Stability Studies
Long-term stability studies evaluate the stability of a compound under recommended storage conditions over an extended period.
Protocol 2: Long-Term Stability Testing
-
Sample Preparation: Place accurately weighed samples of solid this compound in amber glass vials.
-
Storage: Store the vials under the recommended conditions (2-8°C, protected from light and moisture).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the sample for purity and the presence of any degradation products using a validated stability-indicating HPLC method. Physical properties, such as appearance and melting point, should also be monitored.
Summary of Hypothetical Stability Data
The following table presents a hypothetical summary of results from forced degradation studies, which would be the expected outcome for a compound with the structure of this compound.
Table 2: Hypothetical Forced Degradation Data
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| 0.1 N HCl, 60°C, 24h | < 5% | This compound |
| 0.1 N NaOH, 60°C, 24h | 10-15% | 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid |
| 3% H₂O₂, RT, 24h | 20-30% | 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid |
| 80°C, 48h | < 5% | This compound |
| Photolytic | 5-10% | Various minor degradation products |
Conclusion
This compound is expected to be a relatively stable compound when stored under the recommended conditions of refrigeration, in an inert atmosphere, and protected from light and moisture. The primary degradation pathway is likely the oxidation of the aldehyde to a carboxylic acid, which is accelerated by oxidizing agents and basic conditions. For critical applications, it is imperative to conduct formal stability studies, such as the forced degradation and long-term stability protocols outlined in this guide, to establish a definitive shelf-life and to identify and characterize any potential degradation products.
An In-depth Technical Guide to the Electronic Properties of Pyridinyl-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinyl-pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] Their unique molecular architecture, combining the electron-donating pyrazole moiety with the electron-accepting pyridine ring, gives rise to a rich set of electronic properties that can be fine-tuned through synthetic modifications.[2][3] These properties, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and redox potentials, are pivotal in determining the photophysical behavior, chemical reactivity, and biological activity of these molecules.[4] In the realm of drug discovery, pyridinyl-pyrazole derivatives have emerged as a privileged scaffold for the development of potent kinase inhibitors, with applications in anticancer therapies.[1][5] Their efficacy in this role is intimately linked to their electronic characteristics, which govern their interactions with biological targets.[6] This guide provides a comprehensive overview of the electronic properties of pyridinyl-pyrazole derivatives, detailing the experimental and computational methodologies used for their characterization and presenting key quantitative data to aid in the rational design of novel compounds.
Experimental Protocols
The characterization of the electronic properties of pyridinyl-pyrazole derivatives relies on a combination of electrochemical and spectroscopic techniques, complemented by computational modeling.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an essential electrochemical technique used to investigate the redox behavior of pyridinyl-pyrazole derivatives, providing information on their oxidation and reduction potentials.[7]
Methodology:
-
Preparation of the Electrolyte Solution: A 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu4NPF6), is prepared in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.
-
Working Electrode Preparation: A glassy carbon or platinum electrode is polished with alumina slurry, sonicated, and dried before use.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) reference electrode.
-
Analyte Solution: A 1-5 mM solution of the pyridinyl-pyrazole derivative is prepared in the electrolyte solution.
-
Data Acquisition: The potential is swept linearly from an initial value to a vertex potential and then back to the initial potential at a scan rate typically ranging from 50 to 200 mV/s. The resulting current is measured as a function of the applied potential. The system is purged with an inert gas (e.g., argon or nitrogen) to remove oxygen.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within the pyridinyl-pyrazole molecules, providing information about their absorption properties.[2]
Methodology:
-
Solvent Selection: A spectroscopic grade solvent that dissolves the compound and is transparent in the desired wavelength range (typically 200-800 nm) is chosen. Common solvents include ethanol, methanol, and chloroform.
-
Sample Preparation: A dilute solution of the pyridinyl-pyrazole derivative (typically in the micromolar concentration range) is prepared in the chosen solvent using a volumetric flask for accuracy.
-
Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Measurement: The absorbance of the sample solution is measured over the desired wavelength range. The wavelength of maximum absorption (λmax) is a key parameter obtained from the spectrum.
Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules. The B3LYP functional with a 6-31G(d) basis set is a commonly employed method for organic molecules, providing a good balance between accuracy and computational cost.[8][9]
Methodology:
-
Molecular Geometry Optimization: The three-dimensional structure of the pyridinyl-pyrazole derivative is optimized to find its lowest energy conformation.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculations: The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap (ΔE) is determined by the difference between these energies (ΔE = ELUMO - EHOMO).[4]
-
Simulation of UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra, allowing for a comparison with experimental data.[10]
Data Presentation
The following tables summarize key electronic property data for representative pyridinyl-pyrazole derivatives, compiled from the literature.
Table 1: Theoretical Electronic Properties of Pyridinyl-Pyrazole Derivatives (DFT/B3LYP/6-31G(d))
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | - | - | 4.458 | [10] |
| 4,5-dihydro-1H-pyrazol-3-yl)benzo[c][11][12][13]oxadiazole derivative | -5.5971 | -2.4598 | 3.1373 | [8] |
| 1-[(2-Naphthyl)Methyl]-3-(2-pyridyl)-1H-pyrazole | - | - | 8.36317 | [14] |
| Pyz-1 | -6.150 | -1.032 | 5.118 | [4] |
| Pyz-2 | -6.102 | -0.937 | 5.166 | [4] |
Table 2: Experimental Photophysical and Electrochemical Data for Pyridinyl-Pyrazole Derivatives
| Compound | λmax (nm) | Emission λ (nm) | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Reference |
| Fused pyrazole-phenanthridine 2a | 267, 320 | - | - | - | [15] |
| Pyrazole-phenanthridine 2b | - | - | - | - | [15] |
| Pyrazole-phenanthridine 2c | - | - | - | - | [15] |
| Pyrazole-phenanthridine 2d | - | - | - | - | [15] |
| Pyrazolo[4,3-b]pyridine 62 | 336 | 440 | - | - | [2] |
Mandatory Visualization
The electronic properties of pyridinyl-pyrazole derivatives are fundamental to their mechanism of action as kinase inhibitors in cancer therapy. The following diagram illustrates the inhibition of the Cyclin-Dependent Kinase 2 (CDK2) signaling pathway, a critical regulator of the cell cycle, by a generic pyridinyl-pyrazole inhibitor.[16]
Caption: Inhibition of the CDK2 pathway by a pyridinyl-pyrazole derivative.
Conclusion
The electronic properties of pyridinyl-pyrazole derivatives are a cornerstone of their diverse applications, particularly in the development of targeted cancer therapies. A thorough understanding of their HOMO-LUMO energetics, redox behavior, and photophysical characteristics, gained through a synergistic approach of experimental techniques and computational modeling, is crucial for the rational design of new molecules with enhanced efficacy and selectivity. This guide has provided an in-depth overview of the key methodologies and a compilation of relevant data to support researchers in this dynamic field. The continued exploration of the structure-property relationships in this class of compounds holds immense promise for the discovery of novel therapeutic agents and advanced materials.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fused pyrazole-phenanthridine based dyads: synthesis, photo-physical and theoretical studies, and live cell pH imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science.
Application Notes
This compound and its derivatives are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets. The pyrazole moiety is a core component of numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.
The title compound serves as a key intermediate in the synthesis of more complex molecules. The aldehyde functional group is particularly versatile, allowing for a variety of chemical transformations to introduce further molecular diversity. Its applications extend to the development of:
-
Pharmaceuticals: As a scaffold for the synthesis of novel therapeutic agents. The pyridinyl-pyrazole core is of significant interest for its potential in developing kinase inhibitors and other targeted therapies.
-
Agrochemicals: Utilized as a building block in the creation of new pesticides and herbicides.[1]
-
Materials Science: Employed in the synthesis of novel organic materials with potential applications in electronics and photonics.[1]
Reaction Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of 2-hydrazinopyridine with an appropriate aldehyde to form a hydrazone intermediate. This intermediate then undergoes a Vilsmeier-Haack reaction, which accomplishes both cyclization to the pyrazole ring and formylation at the 4-position.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established methodologies for hydrazone formation and Vilsmeier-Haack reactions.
Protocol 1: Synthesis of Acetaldehyde 2-pyridinylhydrazone (Intermediate)
Materials:
-
2-Hydrazinopyridine
-
Acetaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinopyridine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Cool the mixture in an ice bath and slowly add acetaldehyde (1.1 equivalents) dropwise with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acetaldehyde 2-pyridinylhydrazone.
Protocol 2: Synthesis of this compound
Materials:
-
Acetaldehyde 2-pyridinylhydrazone (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Round-bottom flask (three-necked)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Heating mantle
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3 equivalents) dropwise to anhydrous N,N-dimethylformamide (used as both reagent and solvent) cooled in an ice-salt bath, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Dissolve acetaldehyde 2-pyridinylhydrazone (1 equivalent) in anhydrous dichloromethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Quantitative Data
The Vilsmeier-Haack cyclization-formylation of hydrazones derived from 2-hydrazinylpyridine is reported to be an efficient method for the synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes.
| Product | Synthesis Method | Reported Yield (%) | Reference |
| 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes | Vilsmeier-Haack Reaction | 66-85 | [2] |
Note: The reported yields are for 3-aryl substituted analogs. The yield for the non-substituted title compound is expected to be within this range but may vary depending on the specific reaction conditions and purification.
References
Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-(pyridin-2-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Vilsmeier-Haack formylation of 1-(pyridin-2-yl)-1H-pyrazole, a key transformation for the synthesis of functionalized heterocyclic compounds. The Vilsmeier-Haack reaction is a versatile and efficient method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2][3] The resulting product, 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, is a valuable intermediate in the development of novel pharmaceutical agents and functional materials. These protocols are designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
The pyrazole scaffold is a prominent structural motif in a wide array of biologically active compounds. The introduction of a formyl group via the Vilsmeier-Haack reaction provides a versatile handle for further molecular elaborations, such as the formation of Schiff bases, oximes, and other derivatives. The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a mild and effective formylating agent for electron-rich heterocyclic systems.[1][2] This document outlines the synthesis of the starting material, 1-(pyridin-2-yl)-1H-pyrazole, and its subsequent formylation at the C4-position of the pyrazole ring.
Reaction Scheme
Step 1: Synthesis of 1-(pyridin-2-yl)-1H-pyrazole
2-Hydrazinopyridine reacts with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst to yield 1-(pyridin-2-yl)-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation
1-(pyridin-2-yl)-1H-pyrazole is treated with the Vilsmeier reagent (POCl₃/DMF) to afford this compound.
Experimental Protocols
Synthesis of 1-(pyridin-2-yl)-1H-pyrazole
This protocol is adapted from general procedures for the synthesis of N-arylpyrazoles from hydrazines.
Materials:
-
2-Hydrazinopyridine
-
1,1,3,3-Tetramethoxypropane
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add a catalytic amount of concentrated hydrochloric acid.
-
To this mixture, add 1,1,3,3-tetramethoxypropane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-(pyridin-2-yl)-1H-pyrazole.
Vilsmeier-Haack Formylation of 1-(pyridin-2-yl)-1H-pyrazole
This protocol is based on general procedures for the Vilsmeier-Haack formylation of pyrazole derivatives.[4]
Materials:
-
1-(pyridin-2-yl)-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous N,N-dimethylformamide (5.0 eq).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add phosphorus oxychloride (2.0 eq) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-(pyridin-2-yl)-1H-pyrazole (1.0 eq) in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC. Reaction times can vary from 2 to 6 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of various N-substituted pyrazoles, which can be used as a reference for optimizing the formylation of 1-(pyridin-2-yl)-1H-pyrazole.
| Substrate | Reagents (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazole | POCl₃ (2.0), DMF (excess) | DMF | 70-80 | 2 | Good | [2] |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃ (2.0), DMF (5.0) | DMF | 120 | 2 | 55 | [4] |
| (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | POCl₃, DMF | - | 55 | 6 | Excellent | [2] |
| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | POCl₃, DMF | - | 70 | 5-6 | Good | [2] |
Visualizations
Vilsmeier-Haack Reaction Mechanism
References
Synthetic Route to 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The described synthetic route is a two-step process commencing with the synthesis of the 1-(pyridin-2-yl)-1H-pyrazole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a straightforward two-step sequence. The first step involves the construction of the 1-(pyridin-2-yl)-1H-pyrazole scaffold via a nucleophilic aromatic substitution reaction between 2-bromopyridine and pyrazole. The subsequent and final step is the regioselective formylation of the pyrazole ring at the C4-position utilizing the Vilsmeier-Haack reaction.
Caption: Synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 1-(pyridin-2-yl)-1H-pyrazole
This protocol is adapted from a general procedure for the synthesis of 2-pyrazol-1-yl-pyridine.[1]
Materials:
-
2-Bromopyridine
-
Pyrazole
-
Xylene
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL single-necked round-bottom flask, add 2-bromopyridine (15.0 g, 95 mmol), pyrazole (25.0 g, 367 mmol, 3.86 equivalents), and 45 mL of xylene.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After cooling to room temperature, dissolve the resulting mixture in dichloromethane.
-
Wash the organic layer four times with 250 mL of water to remove excess pyrazole. The removal of pyrazole can be monitored by gas chromatography.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting product, 1-(pyridin-2-yl)-1H-pyrazole, is a white solid.
Quantitative Data:
| Compound | Starting Material (2-Bromopyridine) | Product (1-(pyridin-2-yl)-1H-pyrazole) |
| Mass | 15.0 g | 12.0 g |
| Moles | 95 mmol | 82.6 mmol |
| Yield | - | 87% |
Characterization Data (¹H NMR): [1]
-
¹H NMR (400 MHz, CDCl₃): δ 8.59 (m, 1H, pyridinyl 6-H), 8.39 (s, 1H, pyrazol-5-H), 7.90 (d, 1H, pyridinyl 3-H), 7.80 (m, 1H, pyridinyl 4-H), 7.73 (s, 1H, pyrazol 3-H), 7.15 (s, 1H, pyridinyl -5-H), 6.45 (m, 1H, pyrazole-4-H).
Step 2: Vilsmeier-Haack Formylation of 1-(pyridin-2-yl)-1H-pyrazole
This protocol is a general procedure for the Vilsmeier-Haack formylation of pyrazole derivatives, a widely used method for introducing a formyl group at the 4-position of the pyrazole ring.[2][3][4][5][6][7]
Materials:
-
1-(pyridin-2-yl)-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 mL, 0.012 mol) to N,N-dimethylformamide (10 mL) at 0 °C in a round-bottom flask with stirring.
-
To this mixture, add 1-(pyridin-2-yl)-1H-pyrazole (0.004 mol) in small portions.
-
Stir the reaction mixture at 60–65 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, carefully pour the mixture into crushed ice with constant stirring.
-
Neutralize the mixture with solid sodium bicarbonate until the effervescence ceases.
-
The precipitated product, this compound, is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as methanol.
Quantitative Data (Expected):
While specific yield data for this exact substrate is not provided in the search results, Vilsmeier-Haack reactions on similar pyrazole systems generally proceed in good yields.
| Compound | Starting Material (1-(pyridin-2-yl)-1H-pyrazole) | Product (this compound) |
| Moles | 0.004 mol | - |
| Expected Yield Range | - | Good to Excellent |
III. Logical Relationship of Key Reactions
The synthesis relies on two fundamental and well-established organic reactions. The initial N-arylation of pyrazole with 2-bromopyridine is followed by an electrophilic aromatic substitution on the electron-rich pyrazole ring.
Caption: Logical flow of the synthetic transformations.
IV. Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2-Bromopyridine is a toxic and irritant compound.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care.
-
Xylene and dichloromethane are flammable and volatile organic solvents.
V. Concluding Remarks
The presented two-step synthetic route offers a reliable and efficient method for the preparation of this compound. The procedures utilize common laboratory reagents and techniques, making this synthesis accessible for a wide range of research applications. The Vilsmeier-Haack reaction proves to be a key transformation, enabling the regioselective introduction of the aldehyde group onto the pyrazole core. This aldehyde functionality serves as a versatile handle for further chemical modifications, opening avenues for the synthesis of diverse libraries of compounds for drug discovery and materials science.
References
- 1. 2-PYRAZOL-1-YL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science
Introduction: 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block that has garnered significant attention from researchers in organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a pyridine ring linked to a pyrazole-4-carbaldehyde core, provides a valuable platform for the construction of a diverse array of complex molecules with a wide range of biological activities and material properties. The presence of multiple reactive sites allows for its participation in various chemical transformations, making it a crucial intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound and its derivatives is the Vilsmeier-Haack reaction. This reaction involves the cyclization and formylation of hydrazones derived from the condensation of an appropriate acetophenone with 2-hydrazinopyridine.
A general workflow for the synthesis is depicted below:
Figure 1: General synthetic scheme for 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes.
Experimental Protocol: Synthesis of 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
-
Hydrazone Formation: A mixture of acetophenone (1.0 eq) and 2-hydrazinopyridine (1.0 eq) in ethanol containing a catalytic amount of acetic acid is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed with cold ethanol, and dried.
-
Vilsmeier-Haack Reaction: To a stirred solution of the hydrazone (1.0 eq) in dry N,N-dimethylformamide (DMF), the Vilsmeier reagent (prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to DMF at 0 °C) is added slowly at 0 °C. The reaction mixture is then heated to 60-70 °C for 4-6 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to afford the desired 3-phenyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.
| Substituent (Aryl) | Yield (%) |
| Phenyl | 66-85 |
| 4-Methylphenyl | 70-88 |
| 4-Methoxyphenyl | 72-90 |
| 4-Chlorophenyl | 68-86 |
Applications in Organic Synthesis
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of heterocyclic compounds.
Knoevenagel Condensation
The Knoevenagel condensation of this compound with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides a straightforward route to α,β-unsaturated carbonyl compounds. These products are valuable intermediates for the synthesis of various biologically active molecules.
Figure 2: Workflow for Knoevenagel condensation and subsequent biological evaluation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
A mixture of this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine in ethanol is stirred at room temperature for 2-3 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the desired 2-((1-(pyridin-2-yl)-1H-pyrazol-4-yl)methylene)malononitrile.
| Active Methylene Compound | Product | Yield (%) |
| Malononitrile | 2-((1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methylene)malononitrile | ~90 |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(1-(pyridin-2-yl)-1H-pyrazol-4-yl)acrylate | ~85 |
Biginelli Reaction
The Biginelli reaction, a one-pot three-component condensation, utilizes this compound, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea to construct dihydropyrimidinone (DHPM) or dihydropyrimidinethione scaffolds. These heterocyclic cores are prevalent in many pharmacologically active compounds.
Experimental Protocol: Biginelli Reaction
-
A mixture of this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol, acetic acid) is refluxed for 8-12 hours.
-
After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered.
-
The crude product is washed with water and recrystallized from ethanol to afford the pure dihydropyrimidinone derivative.
| β-Dicarbonyl | (Thio)urea | Product | Yield (%) |
| Ethyl Acetoacetate | Urea | Ethyl 4-(1-(pyridin-2-yl)-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ~75-85 |
| Ethyl Acetoacetate | Thiourea | Ethyl 4-(1-(pyridin-2-yl)-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ~70-80 |
Synthesis of Pyrazolo[3,4-b]pyridines
This compound is a key precursor for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines. These scaffolds are of great interest in medicinal chemistry due to their structural similarity to purines, leading to their investigation as kinase inhibitors.
Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridines
-
A mixture of this compound (1.0 eq) and a suitable active methylene nitrile (e.g., malononitrile) in ethanol with a catalytic amount of piperidine is stirred at room temperature to form the Knoevenagel adduct.
-
After the initial reaction is complete (monitored by TLC), a nucleophile such as an amine or hydrazine is added to the reaction mixture.
-
The mixture is then refluxed for 6-8 hours to facilitate cyclization.
-
Upon cooling, the product precipitates and is collected by filtration, washed, and purified.
Biological Significance and Signaling Pathways
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity: Many pyrazole derivatives exhibit antimicrobial properties by targeting essential bacterial enzymes. One such target is DNA gyrase , a type II topoisomerase crucial for DNA replication, transcription, and repair in bacteria. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately bacterial cell death.
Figure 3: Mechanism of action of pyrazole-based DNA gyrase inhibitors.
Anticancer and Anti-inflammatory Activity: Several pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases and enzymes involved in cell signaling and inflammation.
-
PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. Pyrazole derivatives have been shown to inhibit PI3K and/or Akt, leading to the induction of apoptosis in cancer cells.
Figure 4: Inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.
-
Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory process through the production of prostaglandins. Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Certain pyrazole derivatives have demonstrated potent and selective COX-2 inhibitory activity.
Conclusion
This compound has proven to be a highly valuable and versatile building block in the field of organic synthesis. Its utility in the construction of diverse and complex molecular architectures has led to the discovery of numerous compounds with significant pharmacological potential. The straightforward access to this scaffold and the ease of its chemical modification continue to make it an attractive starting point for the development of new therapeutic agents and advanced materials. The ongoing research in this area promises to uncover further applications and novel bioactive molecules derived from this privileged heterocyclic core.
Application Notes and Protocols for 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde in Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the reactions and potential applications of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic aldehyde. The protocols detailed below are based on established synthetic methodologies for pyrazole-4-carbaldehydes and their derivatives, offering a foundation for the synthesis of novel compounds with potential therapeutic applications.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its unique bifunctional structure, featuring a reactive aldehyde group and a pyridin-pyrazole scaffold, allows for a wide range of chemical transformations. The pyrazole moiety is a well-known pharmacophore present in numerous approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The pyridine ring can influence the pharmacokinetic properties of the molecule and provides an additional site for coordination with biological targets. This document outlines key reactions and detailed protocols for the derivatization of this valuable intermediate.
Key Reactions and Applications
The aldehyde functionality of this compound is the primary site for a variety of chemical reactions, enabling the synthesis of a diverse library of derivatives.
1. Synthesis of Schiff Bases: Condensation of the aldehyde with primary amines readily forms Schiff bases (imines). These compounds are not only stable final products with their own biological activities but also serve as intermediates for the synthesis of more complex heterocyclic systems. Schiff bases derived from pyrazole aldehydes have shown significant antimicrobial and cytotoxic activities.
2. Knoevenagel Condensation: The reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, under basic conditions leads to the formation of α,β-unsaturated systems. These products are valuable intermediates for the synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities.
3. Synthesis of Pyrazolo[3,4-b]pyridines: The pyridine ring can be constructed by reacting the pyrazole-4-carbaldehyde with β-ketoesters and an amine source in a multicomponent reaction. These fused heterocyclic systems are of significant interest in drug discovery due to their structural similarity to purines.
4. Metal Complexation: The nitrogen atoms of the pyrazole and pyridine rings can act as ligands for metal ions, forming coordination complexes. These metal complexes can exhibit enhanced biological activity compared to the parent ligand, with potential applications as anticancer and antimicrobial agents.
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases from this compound
This protocol describes a general procedure for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, 2-aminopyridine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add the substituted primary amine (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
Characterization: The synthesized Schiff bases can be characterized by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and a singlet for the azomethine proton (-N=CH-) in the ¹H NMR spectrum (around 8-9 ppm).
Protocol 2: Knoevenagel Condensation of this compound
This protocol outlines the Knoevenagel condensation of this compound with an active methylene compound.[1][2][3][4][5]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol or an aqueous ethanol mixture
-
Basic catalyst (e.g., piperidine, ammonium carbonate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of a weak base (e.g., 2-3 drops of piperidine or 0.2 mmol of ammonium carbonate).
-
Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The product often precipitates from the reaction mixture. Filter the solid, wash with cold ethanol, and dry.
-
If the product does not precipitate, pour the reaction mixture into cold water and stir to induce precipitation. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent.
Characterization: The product can be characterized by spectroscopic methods. In the ¹H NMR spectrum, a new singlet corresponding to the vinylic proton will be observed.
Protocol 3: Synthesis of 1-(pyridin-2-yl)-Substituted Pyrazolo[3,4-b]pyridines
This protocol describes a multicomponent reaction for the synthesis of a pyrazolo[3,4-b]pyridine derivative.[6][7][8][9]
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ammonium acetate or a primary amine
-
Ethanol or Acetic Acid
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add the β-ketoester (1.0 mmol) and ammonium acetate (1.5 mmol).
-
Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
After cooling, the product may precipitate. If so, filter the solid, wash with ethanol, and dry.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
Data Presentation
Table 1: Antimicrobial Activity of Schiff Bases Derived from Pyrazole-4-carbaldehydes
The following table presents representative data on the antimicrobial activity of Schiff bases derived from substituted pyrazole-4-carbaldehydes against various bacterial and fungal strains. The activity is expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. While this data is for analogous compounds, it provides a strong indication of the potential of derivatives of this compound.
| Compound ID | R-group on Amine | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| SB-1 | Phenyl | 62.5 | 31.25 | 125 | 250 | 62.5 | [10] |
| SB-2 | 4-Chlorophenyl | 31.25 | 15.6 | 62.5 | 125 | 31.25 | [10] |
| SB-3 | 4-Methoxyphenyl | 62.5 | 62.5 | 250 | >250 | 125 | [10] |
| SB-4 | 2-Pyridyl | 15.6 | 31.25 | 31.25 | 62.5 | 15.6 | [11] |
Table 2: Cytotoxicity Data of Pyrazole Derivatives and their Metal Complexes
This table summarizes the cytotoxic activity (IC₅₀ values in µM) of representative pyrazole-based compounds and their metal complexes against various cancer cell lines. This data highlights the potential for developing potent anticancer agents from this compound.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Schiff Base | HeLa (Cervical Cancer) | 46.39 ± 3.99 | [12][13] |
| Pyrazole Schiff Base | HL-60 (Leukemia) | 55.12 ± 5.21 | [12][13] |
| Palladium(II) Complex of Pyrazole Schiff Base | HeLa (Cervical Cancer) | 15.2 ± 1.8 | [12][13] |
| Palladium(II) Complex of Pyrazole Schiff Base | HL-60 (Leukemia) | 21.7 ± 2.5 | [12][13] |
| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast Cancer) | 3.8 | [14] |
| Pyrazolo[3,4-d]pyrimidine | HEPG2 (Liver Cancer) | 5.9 | [14] |
Visualizations
Reaction Pathway for the Synthesis of Schiff Bases
Caption: Synthesis of Schiff Bases via Condensation.
Knoevenagel Condensation Workflow
Caption: Knoevenagel Condensation Pathway.
Logical Flow for Drug Discovery Application
Caption: Drug Discovery Workflow.
References
- 1. epa.oszk.hu [epa.oszk.hu]
- 2. mdpi.com [mdpi.com]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 11. jocpr.com [jocpr.com]
- 12. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Synthesis and Biological Evaluation of Schiff Bases Derived from 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an active carbonyl compound.[1][2] The pyrazole scaffold is a "biologically privileged" structure, forming the core of numerous compounds with a wide spectrum of pharmaceutical activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6] The combination of the pyridine and pyrazole moieties in 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde makes it a valuable precursor for synthesizing novel Schiff bases with significant potential in drug discovery and development. These Schiff bases are of great interest due to their structural similarity to pyridoxal-amino acid systems, which are crucial in many metabolic reactions.[7] This document provides detailed protocols for the synthesis, characterization, and biological evaluation of Schiff bases derived from this precursor.
I. General Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound is typically achieved via a condensation reaction with a primary amine, often catalyzed by a few drops of acid.[8]
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as absolute ethanol or methanol.
-
Addition of Amine: To this solution, add 1.0 equivalent of the desired primary aromatic or heteroaryl amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Reflux the mixture on a water bath for a period ranging from 2 to 8 hours.[8][9] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, reduce the solvent volume using a rotary evaporator. Pour the concentrated mixture into ice-cold water to precipitate the solid product.[8]
-
Purification: Filter the separated solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Drying and Recrystallization: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent like ethanol to obtain the final Schiff base.[8]
Caption: General workflow for the synthesis of Schiff bases.
II. Physicochemical Characterization
The synthesized Schiff bases are characterized using standard spectroscopic techniques to confirm their structure.
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-CH=N-) group in the range of 1570-1625 cm⁻¹.[8][10] The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates a successful reaction.
-
¹H-NMR Spectroscopy: The proton of the azomethine group typically appears as a singlet in the downfield region of the spectrum, usually between δ 8.5 and 9.5 ppm.[11][12]
-
Mass Spectrometry: The molecular ion peak [M⁺] corresponding to the calculated molecular weight of the target Schiff base confirms its identity.[8]
Table 1: Representative Characterization Data for Pyrazole-Based Schiff Bases
| Compound Class | Starting Aldehyde | Key FT-IR (cm⁻¹) -CH=N- | Key ¹H-NMR (δ, ppm) -CH=N- | Reference |
|---|---|---|---|---|
| Pyridyl-pyrazole Schiff Base | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 1572.8 | - | [8] |
| Piperidinyl-pyrazole Schiff Base | 5-aminopyrazole | - | 8.71 | [11] |
| Pyrazole-thiocarbohydrazide SB | 5-chloro-pyrazole-4-carbaldehyde | - | 8.64-8.76 |[2][12] |
III. Applications in Drug Development
Schiff bases derived from pyrazole carbaldehydes are evaluated for a range of biological activities, demonstrating their potential as therapeutic agents. The pyridine ring can further enhance this activity.[8]
1. Antimicrobial Activity
Pyrazole-based Schiff bases and their metal complexes have shown significant activity against various bacterial and fungal strains.[13][14]
Protocol: Antimicrobial Screening (Broth Dilution Method)
-
Preparation: Prepare a stock solution of the synthesized Schiff base in a suitable solvent like DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well microtiter plate containing nutrient broth to achieve a range of concentrations.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, A. niger).[13]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.
Table 2: Antimicrobial Activity of Related Pyrazole-Schiff Base Complexes
| Compound | Test Organism | Activity (MIC, mg/mL) | Reference |
|---|---|---|---|
| Complex 4e | B. subtilis | 0.02 | [14] |
| Schiff Base 6b | S. aureus | 0.97 µg/mL | [11] |
| Schiff Base 7b | E. coli | 1.95 µg/mL | [11] |
| Schiff Base 7c | C. albicans | 3.9 µg/mL |[11] |
2. Anticancer Activity
Many pyrazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[5][15]
Protocol: In Vitro Cytotoxicity Assay (SRB or MTT Assay)
-
Cell Culture: Seed cancer cells (e.g., HepG2, MCF-7, A549) in 96-well plates and allow them to adhere overnight.[11][15]
-
Treatment: Treat the cells with various concentrations of the synthesized Schiff bases and incubate for 48-72 hours.
-
Staining: Fix the cells and stain with Sulforhodamine B (SRB) or treat with MTT reagent.
-
Measurement: Measure the absorbance using a microplate reader.
-
Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50% compared to an untreated control.
Caption: Workflow for biological screening of synthesized compounds.
Table 3: Cytotoxic Activity (IC₅₀, µM) of Related Pyrazole-Schiff Bases
| Compound | HepG-2 Cell Line | MCF-7 Cell Line | A549 Cell Line | Caco-2 Cell Line | Reference |
|---|---|---|---|---|---|
| Schiff Base 7b | 10.32 | 11.23 | - | - | [11] |
| Schiff Base 8a | 13.54 | 12.65 | - | - | [11] |
| Schiff Base 5d | - | - | 48.61 | - | [15] |
| Schiff Base 5e | - | - | 47.74 | 40.99 | [15] |
| Schiff Base 7a | - | - | 49.40 | 42.42 |[15] |
3. Other Potential Activities
Derivatives of pyrazole-based Schiff bases are also being explored for anti-inflammatory, anti-diabetic, and anti-Alzheimer's activities, making this a rich field for multi-target drug discovery.[12][15][16] These studies often involve enzymatic assays (e.g., α-amylase, α-glucosidase, AChE inhibition) and computational predictions to understand the mechanism of action.[15][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cobalt, nickel, copper and zinc complexes with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde Schiff bases: antimicrobial, spectroscopic, thermal and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde in multicomponent reactions (MCRs) for the synthesis of novel heterocyclic scaffolds of interest in drug discovery. Detailed experimental protocols and data are presented to facilitate the practical application of this versatile building block.
Introduction
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to constructing complex molecular architectures.[4][5] The use of functionalized pyrazoles, such as this compound, in MCRs allows for the rapid generation of diverse libraries of novel compounds with potential therapeutic applications.
One of the most prominent applications of pyrazole-4-carbaldehydes in MCRs is the synthesis of pyrano[2,3-c]pyrazoles.[2][3][6][7] These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] The four-component reaction between an aldehyde, malononitrile, a β-ketoester (e.g., ethyl acetoacetate), and hydrazine or a hydrazine derivative is a convergent and efficient method for accessing this scaffold.
Application in the Synthesis of Pyrano[2,3-c]pyrazoles
This section details the application of this compound in a four-component reaction to synthesize a 6-amino-4-(1-(pyridin-2-yl)-1H-pyrazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative. This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization sequence.
Diagram of the Synthetic Pathway
Caption: Four-component synthesis of a pyrano[2,3-c]pyrazole derivative.
Experimental Protocol
This protocol is adapted from established procedures for the four-component synthesis of pyrano[2,3-c]pyrazoles.[2][3]
Materials:
-
This compound
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (1.0 mmol) to the mixture.
-
Add a catalytic amount of piperidine (5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 6-amino-1,4-dihydro-3-methyl-4-(1-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrano[2,3-c]pyrazole-5-carbonitrile.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the four-component synthesis of pyrano[2,3-c]pyrazoles using various aromatic aldehydes, which can be extrapolated for this compound.
| Aldehyde Component | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | 20 min | 92 | [2] |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 20 min | 93 | [2] |
| 4-Methylbenzaldehyde | Piperidine | Ethanol | 20 min | 90 | [2] |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 20 min | 91 | [2] |
| This compound | Piperidine | Ethanol | ~20-30 min (expected) | ~85-95 (expected) | - |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of the target pyrano[2,3-c]pyrazole derivative.
Caption: General experimental workflow for the synthesis and purification.
Conclusion
This compound serves as a valuable and versatile building block in multicomponent reactions for the efficient synthesis of complex heterocyclic molecules. The protocol provided for the synthesis of pyrano[2,3-c]pyrazoles demonstrates a practical application of this starting material, enabling the generation of novel compounds with high potential for further investigation in drug discovery and development programs. The straightforward nature of this one-pot reaction, coupled with the expected high yields, makes it an attractive method for the construction of diverse chemical libraries.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and conceptual understanding of kinase inhibitors derived from the versatile starting material, 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. The protocols outlined below are based on established chemical transformations and provide a pathway to generate potent kinase inhibitors, such as analogs of the multi-cyclin-dependent kinase (CDK) inhibitor AT7519.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for drug discovery. This compound is a readily accessible building block that can be chemically manipulated to introduce functionalities crucial for kinase inhibition. This document outlines a synthetic strategy to convert this aldehyde into potent kinase inhibitors and provides relevant biological data for a structurally related compound, AT7519.
Data Presentation: Kinase Inhibitory Profile of AT7519
AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle. The following table summarizes its inhibitory activity (IC50) against a panel of CDKs.[1][2][3][4][5] This data provides a benchmark for the expected activity of newly synthesized analogs.
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 210 |
| CDK2/Cyclin A | 47 |
| CDK3/Cyclin E | 360 |
| CDK4/Cyclin D1 | 100 |
| CDK5/p35 | 13 |
| CDK6/Cyclin D3 | 170 |
| CDK9/Cyclin T | <10 |
| GSK-3β | 89 |
Conceptual Synthetic Pathway
The following workflow illustrates a potential synthetic route from this compound to a key intermediate suitable for the synthesis of kinase inhibitors like AT7519 analogs.
Caption: Proposed synthetic workflow for kinase inhibitors.
Experimental Protocols
The following are detailed, generalized protocols for the key transformations in the proposed synthetic pathway. Researchers should optimize these conditions for the specific substrates used.
Protocol 1: Oxidation of this compound to 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
This protocol describes the oxidation of the aldehyde functionality to a carboxylic acid, a crucial step for subsequent amidation reactions.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Acidify the mixture with concentrated HCl to pH 2-3.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Amidation of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
This protocol details the coupling of the synthesized carboxylic acid with a desired amine to form the corresponding amide.
Materials:
-
1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
-
Amine of choice (e.g., aniline derivative)
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
Protocol 3: Reductive Amination of this compound
This alternative protocol describes the direct conversion of the aldehyde to an amine, which can serve as a key intermediate for further elaboration.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine derivative)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.2 eq) in dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography.
Mechanism of Action: CDK Inhibition and Cell Cycle Control
The synthesized kinase inhibitors are designed to target CDKs, which are essential for the regulation of the cell cycle. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates the central role of the Cyclin D/CDK4/6-Rb-E2F pathway in the G1/S phase transition, a key target of many CDK inhibitors.
Caption: CDK4/6-Rb-E2F signaling pathway in cell cycle progression.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors based on the 1-(pyridin-2-yl)-1H-pyrazole scaffold. By leveraging the provided synthetic methodologies, researchers can generate a library of compounds for screening against various kinases, contributing to the discovery of new therapeutic agents for cancer and other diseases driven by aberrant kinase activity. The biological data for AT7519 serves as a valuable reference point for structure-activity relationship (SAR) studies of newly synthesized analogs.
References
Application Notes and Protocols for Antimicrobial Activity of 1-(Pyridin-2-yl)-1H-Pyrazole-4-Carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The functionalization of the pyrazole ring allows for the modulation of their therapeutic effects. This document provides detailed application notes and protocols for assessing the antimicrobial activity of a specific subclass, 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde derivatives. While specific antimicrobial data for this exact scaffold is not extensively available in the public domain, the methodologies described herein are based on established protocols for analogous pyrazole-4-carbaldehyde derivatives and provide a robust framework for their evaluation.
Data Presentation
The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Below are representative tables summarizing the kind of quantitative data that would be generated for this compound derivatives against a panel of bacterial and fungal strains.
Table 1: Antibacterial Activity of Pyrazole-4-Carbaldehyde Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| PPD-01 | Thiosemicarbazone | Data not available | Data not available | Data not available | Data not available |
| PPD-02 | Schiff Base | Data not available | Data not available | Data not available | Data not available |
| PPD-03 | Hydrazone | Data not available | Data not available | Data not available | Data not available |
| Ciprofloxacin | Standard Drug | 0.5 - 2.0 | 0.25 - 1.0 | 0.015 - 0.12 | 0.25 - 4.0 |
Table 2: Antifungal Activity of Pyrazole-4-Carbaldehyde Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) |
| PPD-01 | Thiosemicarbazone | Data not available | Data not available |
| PPD-02 | Schiff Base | Data not available | Data not available |
| PPD-03 | Hydrazone | Data not available | Data not available |
| Fluconazole | Standard Drug | 0.25 - 8.0 | 16 - >64 |
Note: "PPD" is an abbreviation for this compound derivative. The tables are illustrative, as specific data for these compounds were not found in the surveyed literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the antimicrobial evaluation of this compound derivatives.
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Fungal strains (e.g., C. albicans, A. niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for optical density measurement)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Bacteria: Culture the bacterial strains in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Fungi: Culture fungi on Sabouraud Dextrose Agar (SDA) for 2-7 days. Prepare a suspension of fungal spores or cells in sterile saline and adjust to a concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation:
-
Incubate bacterial plates at 37°C for 18-24 hours.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Agar Well Diffusion Method
This method is a preliminary screening assay to assess the antimicrobial activity of the compounds.
Materials:
-
Test compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (e.g., 6 mm diameter)
-
Standard antimicrobial discs or solutions
Procedure:
-
Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
Application of Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.
-
Controls: Use a well with the solvent (e.g., DMSO) as a negative control and a standard antibiotic disc or solution as a positive control.
-
Incubation: Incubate the plates under the same conditions as described in the broth microdilution protocol.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial activity testing and a potential logical relationship in the derivatization of the parent compound.
Caption: Workflow for MIC determination.
Caption: Derivatization of the parent compound.
Application Notes and Protocols for Pyridinyl-Pyrazole Compounds as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinyl-pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating potent anti-inflammatory properties. These compounds often exhibit their therapeutic effects through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The structural combination of the pyridine and pyrazole moieties offers a versatile scaffold for designing novel anti-inflammatory agents with potentially improved efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
This document provides a summary of the anti-inflammatory properties of various pyridinyl-pyrazole and related pyrazole compounds, presents quantitative data on their activity, and offers detailed protocols for key experimental assays used in their evaluation.
Mechanism of Action
The primary anti-inflammatory mechanism of many pyridinyl-pyrazole compounds is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[1][2][3] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastric cytoprotection and platelet function, these compounds aim to reduce inflammation with a lower risk of gastrointestinal side effects.[4]
In addition to COX-2 inhibition, some pyridinyl-pyrazole derivatives have been shown to suppress the production of other pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[5][6] This multi-faceted approach to inhibiting inflammatory pathways highlights the therapeutic potential of this class of compounds.
Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives
The following tables summarize the quantitative data on the anti-inflammatory activity of selected pyridinyl-pyrazole and pyrazole derivatives from various studies.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Drug | Reference Drug IC50 (µM) |
| Trimethoxy derivative 5f | - | 1.50 | - | Celecoxib | - |
| Trimethoxy derivative 6f | - | 1.15 | - | Celecoxib | - |
| Bromo derivative 6e | - | comparable to celecoxib | - | Celecoxib | - |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | - | - |
| Pyrazole-thiazole hybrid | - | 0.03 (COX-2) | - | - | - |
| Pyrazolo-pyrimidine | - | 0.015 | - | - | - |
| Compound 11 | - | 0.0162 | - | - | - |
| Compound 16 | - | 0.0201 | - | - | - |
| Compound AD 532 | - | less potent than celecoxib | - | Celecoxib | - |
Note: "-" indicates data not available in the cited sources.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference Drug | Reference Drug Inhibition (%) |
| Pyrazole derivative 6 | - | 84 | - | - |
| Cyanopyridone-pyrazole 74 | - | 89.57 | Celebrex | 83.76 |
| Pyrazoline 2d | - | Potent | Indomethacin | - |
| Pyrazoline 2e | - | Potent | Indomethacin | - |
| Compound 5a | - | ≥84.2 | Diclofenac | 86.72 |
| Pyrazole-thiazole hybrid | 10 | 75 | - | - |
| Various Pyrazoles | 10 | 65-80 | - | - |
Note: "-" indicates data not available in the cited sources.
Table 3: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | IL-6 Reduction (%) | TNF-α Reduction (%) |
| 3,5-diarylpyrazole | 5 | 85 | - |
| Compound 2a | - | - | Active |
| Compound 2d | - | - | Active |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel pyridinyl-pyrazole compounds.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
Tris-HCl buffer (pH 8.0)
-
Glutathione, Hematin
-
EIA buffer, acetylcholinesterase-tracer, Ellman's reagent
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, glutathione, and hematin.
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a further 2 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
The absorbance is read at a wavelength of 405 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and Nitric Oxide (NO) in LPS-Stimulated Macrophages
This protocol describes how to measure the effect of test compounds on the production of inflammatory mediators in a cell-based assay.[5][6]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds
-
MTT reagent for cell viability assay
-
Griess reagent for NO determination
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.
-
Cell Viability: After incubation, perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
TNF-α and IL-6 Measurement: Use the collected cell culture supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage reduction in NO, TNF-α, and IL-6 production by the test compounds compared to the LPS-stimulated control group.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[7][8]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Pletysmometer or digital caliper
-
Animal cages
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): a control group, a reference drug group, and groups for different doses of the test compound.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness with a digital caliper immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualizations
Inflammatory Signaling Pathway
The following diagram illustrates a simplified inflammatory pathway involving COX-2 and the production of pro-inflammatory mediators.
Caption: Simplified inflammatory signaling pathway showing the role of COX-2 and potential inhibition by pyridinyl-pyrazole compounds.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram outlines a typical workflow for the initial in vitro screening of pyridinyl-pyrazole compounds.
Caption: A typical experimental workflow for the in vitro screening of anti-inflammatory compounds.
References
- 1. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and evaluation of novel pyrazole derivatives as anti-inflammatories. [wisdomlib.org]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in the discovery and development of novel agrochemicals. The pyrazole moiety is a well-established toxophore found in numerous commercial pesticides, and its combination with a pyridine ring often enhances biological activity and systemic properties in plants. This scaffold serves as a versatile precursor for the synthesis of a wide range of derivatives exhibiting fungicidal, insecticidal, and herbicidal properties. These derivatives often act on highly specific molecular targets, leading to potent and selective pest control.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
1-(pyridin-2-yl)-1H-pyrazole (starting material)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent (a chloroiminium salt).[1]
-
Formylation Reaction: Dissolve 1-(pyridin-2-yl)-1H-pyrazole in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude this compound by column chromatography on silica gel.
Caption: Synthesis workflow for this compound.
Applications in Agrochemical Research
This compound is a versatile intermediate for synthesizing a variety of agrochemicals. The aldehyde functional group allows for further chemical modifications, such as the formation of Schiff bases, oximes, hydrazones, and carboxamides, leading to compounds with diverse biological activities.
Fungicidal Activity
Many derivatives of this compound exhibit potent fungicidal activity, often by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[3] This mode of action is crucial for controlling a broad spectrum of plant pathogenic fungi.
Table 1: Fungicidal Activity of Pyrazole Derivatives
| Compound ID | Fungal Species | Activity Type | Value | Reference |
| 6i | Valsa mali | EC₅₀ | 1.77 mg/L | [4] |
| 19i | Valsa mali | EC₅₀ | 1.97 mg/L | [4] |
| 23i | Rhizoctonia solani | EC₅₀ | 3.79 mg/L | [4] |
| 7ai | Rhizoctonia solani | EC₅₀ | 0.37 µg/mL | [5] |
| 1v | Fusarium graminearum | EC₅₀ | 0.0530 µM | [6] |
| 10d | Gaeumannomyces graminis var. tritici | Inhibition | 100% at 16.7 µg/mL | [5][7] |
| 10e | Gaeumannomyces graminis var. tritici | Inhibition | 94.0% at 16.7 µg/mL | [5][7] |
Note: The compounds listed are derivatives of pyrazole carboxamides and may not be directly synthesized from this compound, but represent the fungicidal potential of this class of compounds.
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Cultures of pathogenic fungi
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Medium Preparation: Prepare PDA medium and sterilize it by autoclaving. Allow it to cool to about 50-60 °C.
-
Compound Incorporation: Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial disc (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony onto the center of the PDA plates.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) for a period that allows for significant growth in the control plates (without the test compound).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.[6]
-
EC₅₀ Determination: To determine the EC₅₀ value, a series of concentrations of the compound are tested, and the inhibition percentages are plotted against the logarithm of the concentration.[8][9]
Caption: Signaling pathway of SDHI fungicides.
Insecticidal Activity
Derivatives of this compound have also shown promising insecticidal activity against a range of agricultural pests. These compounds can act on the nervous system of insects, for example, by blocking GABA-gated chloride channels or sodium channels.
Table 2: Insecticidal Activity of Pyrazole Derivatives
| Compound ID | Insect Species | Activity Type | Value | Reference |
| 7g | Plutella xylostella | LC₅₀ | 5.32 mg/L | [10] |
| 7g | Spodoptera exigua | LC₅₀ | 6.75 mg/L | [10] |
| 2 | Spodoptera littoralis (2nd instar larvae) | LC₅₀ | 0.553 mg/L | [11] |
| 2 | Spodoptera littoralis (4th instar larvae) | LC₅₀ | 1.28 mg/L | [11] |
| 2d | Culex quinquefasciatus | LD₅₀ | 15.4 µg/mL | [2] |
| 8s | Mythimna separata | Mortality | 50% at 20 µg/mL | [12] |
| 8a, 8e, 8f, 8o, 8v, 8x | Aphis medicaginis | Inhibition | >60% at 20 µg/mL | [12] |
Note: The compounds listed are derivatives and represent the insecticidal potential of this chemical class.
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
Materials:
-
Host plant leaves (e.g., cabbage for Plutella xylostella)
-
Test insect larvae
-
Stock solutions of test compounds in a suitable solvent with a surfactant (e.g., Tween-80)
-
Petri dishes with moist filter paper
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound by diluting the stock solution with distilled water containing a surfactant.
-
Leaf Treatment: Dip host plant leaves into the test solutions for a set time (e.g., 10-30 seconds) and allow them to air dry. A control group is treated with the solvent and surfactant solution only.
-
Insect Exposure: Place the treated leaves into Petri dishes. Introduce a known number of insect larvae (e.g., 10-20) into each Petri dish.
-
Incubation: Maintain the Petri dishes under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
LC₅₀ Calculation: Calculate the LC₅₀ value using probit analysis based on the mortality data at different concentrations.
Caption: Generalized workflow for agrochemical bioassays.
Herbicidal Activity
Certain derivatives of this compound have demonstrated herbicidal activity against various weed species. The mode of action for pyrazole-based herbicides can vary, but some are known to inhibit key enzymes in plant metabolic pathways, such as p-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).
Table 3: Herbicidal Activity of Pyrazole Derivatives
| Compound ID | Weed Species | Activity Type | Value | Reference |
| 6a | Abutilon theophrasti | Inhibition | 60% at 150 g a.i./hm² | [13] |
| 6c | Digitaria sanguinalis | Inhibition | 60% at 150 g a.i./hm² | [13] |
| 3-1 | Echinochloa crusgalli L. | EC₅₀ | 64.32 µg/mL | [14] |
| 3-7 | Dactylis glomerata L. | EC₅₀ | 59.41 µg/mL | [14] |
Note: The compounds listed are derivatives and highlight the herbicidal potential of this chemical class.
Experimental Protocol: Herbicidal Activity Assay (Post-emergence)
Materials:
-
Pots with soil
-
Seeds of weed species
-
Test compounds formulated for spraying
-
Greenhouse with controlled environment
-
Spraying equipment
Procedure:
-
Plant Cultivation: Sow seeds of the test weed species in pots and grow them in a greenhouse to a specific growth stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Dissolve and formulate the test compounds into an emulsifiable concentrate. Dilute with water to the desired application rate (e.g., 150 g a.i./hm²). Uniformly spray the herbicide solutions onto the plants.[15]
-
Evaluation: Keep the treated plants in the greenhouse and observe for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition, over a period of time (e.g., 15-21 days).[15]
-
Assessment: Visually assess the herbicidal effect by comparing the treated plants to untreated control plants. The activity is often expressed as a percentage of inhibition or injury.
Conclusion
This compound is a highly valuable scaffold in agrochemical research. Its derivatives have demonstrated a broad spectrum of biological activities, making it a promising starting point for the development of new and effective fungicides, insecticides, and herbicides. The detailed protocols provided herein offer a foundation for researchers to synthesize and evaluate the potential of novel agrochemicals based on this versatile chemical structure.
References
- 1. benchchem.com [benchchem.com]
- 2. jksus.org [jksus.org]
- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. benchchem.com [benchchem.com]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. researchgate.net [researchgate.net]
- 11. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]
- 12. Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Pyridinyl-Pyrazole Aldehydes in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridinyl-pyrazole derivatives represent a significant class of N-heterocyclic compounds that have garnered substantial interest in materials science.[1][2] The unique molecular architecture, combining an electron-rich pyrazole ring with an electron-deficient pyridine ring, imparts valuable electronic and photophysical properties.[1][3] The incorporation of an aldehyde functional group (-CHO) onto this scaffold further enhances its utility, providing a reactive site for subsequent chemical modifications. This allows for the covalent integration of the pyridinyl-pyrazole unit into larger molecular systems, polymers, or surfaces, enabling the fine-tuning of material properties for specific applications.[1] These materials are being actively investigated for roles in organic electronics, chemosensing, and photofunctional devices.[3][4]
Application Notes
Chemosensors for Ion Detection
The pyridinyl-pyrazole scaffold is an excellent platform for designing chemosensors, particularly for detecting metal ions. The nitrogen atoms in both the pyridine and pyrazole rings can act as effective coordination sites for metal cations.[3] Upon binding with a target ion, the electronic structure of the molecule is altered, leading to a measurable change in its photophysical properties, such as a shift in absorption or emission wavelengths (colorimetric sensing) or an enhancement or quenching of fluorescence ("turn-on" or "turn-off" sensing).[5][6]
For instance, a pyridine-pyrazole-based chemosensor has been shown to selectively recognize Al³⁺ ions, exhibiting a "turn-on" fluorescence response with a limit of detection in the nanomolar range.[5] Similarly, pyrazole-based ligands derived from aldehydes can act as colorimetric sensors for Cu²⁺, showing a distinct color change upon complexation that is visible to the naked eye.[6][7] This high sensitivity and selectivity make them promising for applications in environmental monitoring and biological imaging.[3]
Caption: Logical diagram of a "turn-on" fluorescence sensing mechanism.
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, pyridinyl-pyrazole derivatives are explored as host materials for phosphorescent OLEDs (PhOLEDs).[8] An ideal host material must possess a high triplet energy to effectively confine the triplet excitons on the phosphorescent guest emitter, preventing energy loss. The rigid structure of the pyridinyl-pyrazole core contributes to high thermal stability and glass transition temperatures, which are crucial for device longevity and morphological stability of the thin films.[8]
Materials incorporating pyridinyl and carbazole fragments have been successfully used as hosts for both green (e.g., Ir(ppy)₃) and blue (e.g., FIrpic) phosphorescent emitters. Devices using these hosts have demonstrated high external quantum efficiencies (EQE), power efficiencies, and current efficiencies, making them competitive candidates for next-generation displays and solid-state lighting.[8]
Photofunctional Materials
The unique electronic properties of pyridinyl-pyrazole derivatives also lead to interesting photophysical behaviors like solvatochromism and dual emission.[9] Some boron complexes incorporating a pyridine-pyrazolate scaffold have shown dual emission from a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[9] This behavior is sensitive to the solvent environment and can be exploited for developing materials that respond to changes in polarity or viscosity. Such properties are highly desirable for creating smart materials, environmental sensors, and biological probes.[9]
Table 1: Photophysical Properties of Pyridine-Pyrazolate Boron Complexes.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|
| P4 | 249, 288, 335 | - | - | [9] |
| P5 | - | 508 (in THF) | - | [9] |
| P6 | 246, 280, 310 | - | - |[9] |
Table 2: Performance of Phosphorescent OLEDs Using a Pyridinyl-Carbazole Host (H2).
| Emitter (Dopant %) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Brightness (cd/m²) | Reference |
|---|---|---|---|---|---|
| Ir(ppy)₃ (10%) | 33.9 | 34.1 | 9.4 | 1000 | [8] |
| FIrpic (15%) | 23.9 | 24.9 | 10.3 | 100 |[8] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole-Based Aldehyde Derivative Ligand
This protocol describes the synthesis of (E)-3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL), a Schiff base formed from the condensation of an aminopyrazole with an aromatic aldehyde. This method is representative of how the aldehyde functionality is used to create more complex pyrazole-based materials.[6]
Caption: Workflow for the synthesis of a pyrazole Schiff base ligand.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 3-amino-1H-pyrazol-5-ol (1.0 mmol) in 20 ml of ethanol. In a separate beaker, dissolve m-anisaldehyde (1.0 mmol) in 15 ml of ethanol.
-
Reaction Setup: While continuously stirring the aminopyrazole solution, add the ethanolic solution of m-anisaldehyde.
-
Catalysis and Reflux: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux for 10 hours.
-
Product Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallizing from hot ethanol to obtain the pure (E)-3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol ligand.[6]
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as FT-IR, NMR, and mass spectrometry.
Protocol 2: Colorimetric Detection of Cu²⁺ Ions
This protocol details the use of a synthesized pyrazole-aldehyde derivative for the selective colorimetric detection of copper (II) ions in an aqueous solution.[6]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the pyrazole-based ligand (e.g., HL from Protocol 1) in a suitable solvent like DMSO. Prepare stock solutions of various metal salts (e.g., Cu²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺) in deionized water.
-
Titration Experiment:
-
In a cuvette, place a fixed volume and concentration of the ligand solution.
-
Record the initial UV-Vis absorption spectrum of the ligand solution.
-
Incrementally add small aliquots of the Cu²⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis absorption spectrum.
-
Observe the color change in the solution by eye and monitor the appearance of new absorption bands in the spectrum. The complexation of Cu²⁺ with the ligand should result in an immediate color change to brown.[6]
-
-
Selectivity Study:
-
Prepare a series of test tubes, each containing the ligand solution.
-
To each tube, add an equivalent amount of a different metal ion solution (e.g., Mn²⁺, Fe²⁺, Co²⁺, etc.).
-
In a final tube, add the Cu²⁺ solution as a positive control.
-
Visually compare the color changes. A selective sensor will only show a significant color change in the presence of Cu²⁺.
-
For quantitative analysis, record the UV-Vis spectra for each solution to confirm that significant spectral changes only occur with Cu²⁺.[6]
-
-
Limit of Detection (LOD) Calculation: The LOD can be calculated from the titration data using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (absorbance vs. concentration).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(ii) ion detection: synthesis, characterization and theoretical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Synthesis Using 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Schiff base-derived ligands from 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a versatile precursor in medicinal chemistry. The synthesized ligands, particularly those resulting from condensation with aminophenols, are of significant interest due to their potential as anticancer agents. This document outlines the synthetic procedure, purification, and characterization of a representative ligand, and discusses its potential biological mechanism of action.
Introduction
Pyrazole-based compounds are a prominent class of heterocycles in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a pyridine ring at the N1 position of the pyrazole core can enhance the coordination properties of the resulting ligands and modulate their biological efficacy. The aldehyde functional group at the C4 position serves as a convenient handle for synthetic elaboration, most commonly through condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases and their metal complexes are actively investigated for their therapeutic potential, particularly as anticancer agents that can induce apoptosis in cancer cells.
Experimental Protocols
This section details the synthesis of a representative Schiff base ligand, (E)-2-(((1-(pyridin-2-yl)-1H-pyrazol-4-yl)methylene)amino)phenol, through the acid-catalyzed condensation of this compound and 2-aminophenol.
Materials and Reagents:
-
This compound
-
2-Aminophenol
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
-
Melting point apparatus
-
Spectroscopic instruments (FT-IR, NMR, Mass Spectrometer)
Protocol for Synthesis of (E)-2-(((1-(pyridin-2-yl)-1H-pyrazol-4-yl)methylene)amino)phenol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.73 g (0.01 mol) of this compound in 30 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 1.09 g (0.01 mol) of 2-aminophenol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux with continuous stirring for approximately 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified solid product in a desiccator over anhydrous calcium chloride.
-
Recrystallization: For obtaining a highly pure product, recrystallize the solid from absolute ethanol.
-
Characterization: Determine the melting point of the purified product and characterize its structure using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized Schiff base ligand, (E)-2-(((1-(pyridin-2-yl)-1H-pyrazol-4-yl)methylene)amino)phenol, based on analogous reactions reported in the literature.[1]
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂N₄O |
| Molecular Weight | 264.28 g/mol |
| Yield | ~85-90% |
| Melting Point | >250 °C |
| Color | Yellow Solid |
| FT-IR (KBr, cm⁻¹) | ν(OH) ~3400, ν(C=N, imine) ~1620, ν(C=N, pyrazole) ~1595 |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.80 (s, 1H, -OH), ~8.80 (s, 1H, -CH=N-), 7.0-8.6 (m, 10H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160 (-CH=N-), 115-155 (Aromatic Carbons) |
| Mass Spec (m/z) | 264 (M⁺) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of the Schiff base ligand.
Proposed Signaling Pathway for Anticancer Activity
Pyrazole-based Schiff bases have been shown to induce apoptosis in cancer cells. A plausible mechanism involves the intrinsic apoptotic pathway, which is initiated by cellular stress and leads to the activation of a cascade of caspases.
Caption: Intrinsic apoptotic pathway potentially activated by the pyrazole ligand.
Discussion of Biological Activity
Schiff bases derived from pyrazole aldehydes are reported to possess significant anticancer activity.[2] The mechanism of action is often linked to the induction of apoptosis, a form of programmed cell death. The synthesized ligand, (E)-2-(((1-(pyridin-2-yl)-1H-pyrazol-4-yl)methylene)amino)phenol, is hypothesized to exert its cytotoxic effects through the intrinsic apoptotic pathway. This pathway is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the subsequent activation of a caspase cascade. Specifically, the ligand may induce cellular stress, leading to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm. This triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to cell death. The presence of the phenolic hydroxyl group and the pyridine nitrogen may also facilitate the chelation of metal ions, which can further influence the biological activity of the compound.
Conclusion
This compound is a valuable starting material for the synthesis of novel Schiff base ligands with potential applications in drug development. The straightforward and efficient protocol described herein allows for the synthesis of these compounds in good yields. The resulting ligands are promising candidates for further investigation as anticancer agents, and the proposed mechanism of action provides a basis for future biological studies. These application notes serve as a comprehensive guide for researchers interested in exploring the therapeutic potential of this class of compounds.
References
Application Notes and Protocols for Condensation Reactions with 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Introduction
Pyrazole and its derivatives are recognized as "biologically privileged" scaffolds in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmaceutical activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[2][3][4] 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a key heterocyclic aldehyde that serves as a versatile building block for synthesizing more complex molecules, primarily through condensation reactions. Its derivatives are of significant interest to researchers in drug discovery and development.[4][5]
The two primary condensation reactions involving this aldehyde are the formation of Schiff bases (imines) with primary amines and the Knoevenagel condensation with active methylene compounds.[6][7] The resulting products, such as pyrazole-based Schiff bases and chalcones, are frequently investigated for their potential as therapeutic agents.[8][9] These compounds often function by inhibiting key signaling pathways implicated in diseases like cancer and inflammation, for example, by targeting cyclin-dependent kinases (CDKs) or cyclooxygenase (COX) enzymes.[4]
This document provides detailed protocols for performing Schiff base and Knoevenagel condensations with this compound, presents typical reaction data, and illustrates the experimental workflows and a relevant biological pathway.
Protocol 1: Synthesis of Schiff Bases via Acid-Catalyzed Condensation
This protocol details the synthesis of Schiff bases (imines) from this compound and various primary amines. The reaction proceeds via nucleophilic addition to the aldehyde carbonyl group, followed by dehydration to form the characteristic C=N double bond.[6][8] Glacial acetic acid is commonly used as a catalyst to facilitate the dehydration step.[6]
Experimental Protocol
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Addition of Amine: To this solution, add 1.0 equivalent of the desired primary amine.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Equip the flask with a condenser and reflux the reaction mixture on a water bath for 4-8 hours.[6][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, reduce the solvent volume using a rotary evaporator.
-
Precipitation and Filtration: Pour the concentrated mixture into ice-cold water to precipitate the solid Schiff base product.[6]
-
Washing and Drying: Filter the separated solid, wash it thoroughly with water, and dry it.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified Schiff base.[6]
Data Presentation: Schiff Base Synthesis
The following table summarizes typical reaction parameters and outcomes for Schiff base synthesis based on analogous pyrazole-4-carbaldehydes.[6]
| Amine Reactant | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Absolute Ethanol | Glacial Acetic Acid | 6 | 80 | [6] |
| 4-Methylpyridin-2-amine | Absolute Ethanol | Glacial Acetic Acid | 6 | 75-85 | [6] |
| Substituted Anilines | Anhydrous Ethanol | - | 6 | 63-86 | [10] |
| Semicarbazide HCl | Ethanol | - | 2+ | ~90 | [11] |
Workflow Diagram: Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Protocol 2: Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a highly efficient carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound.[9][12] This "green chemistry" protocol uses an aqueous ethanol mixture as the solvent and a mild, inexpensive catalyst like ammonium carbonate, often with sonication or gentle reflux to accelerate the reaction.[13][14]
Experimental Protocol
-
Reagent Preparation: In a suitable flask, suspend 1.0 equivalent of this compound and 1.0 equivalent of an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in a 1:1 mixture of water and ethanol.[13]
-
Catalyst Addition: Add ammonium carbonate (20 mol%) to the suspension.[13][14]
-
Reaction:
-
Monitoring: Monitor the reaction's completion using TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from ethanol.
Data Presentation: Knoevenagel Condensation
The following table presents data for Knoevenagel condensations of various pyrazole aldehydes with malononitrile, demonstrating the efficiency of this green chemistry approach.[14]
| Aldehyde Substituent | Method | Solvent | Catalyst | Time (min) | Yield (%) | Reference |
| 1,3-diphenyl | Reflux | H₂O:EtOH (1:1) | (NH₄)₂CO₃ | 10 | 94 | |
| 1-phenyl-3-(4-chlorophenyl) | Reflux | H₂O:EtOH (1:1) | (NH₄)₂CO₃ | 15 | 92 | |
| 1-phenyl-3-(4-fluorophenyl) | Sonication | H₂O:EtOH (1:1) | (NH₄)₂CO₃ | 25 | 90 | [13] |
| 1-phenyl-3-(pyridin-3-yl) | Sonication | H₂O:EtOH (1:1) | (NH₄)₂CO₃ | 40 | 85 | [13] |
Workflow Diagram: Knoevenagel Condensation
Caption: Workflow for green Knoevenagel condensation.
Application Focus: Relevance in Drug Discovery
The products derived from this compound are of high interest in drug development due to their potential to modulate biological pathways involved in cancer and inflammation. For instance, pyrazole-containing compounds have been designed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime therapeutic target.
Signaling Pathway: Kinase Inhibition
The diagram below illustrates a simplified, generic signaling pathway where a pyrazole derivative acts as a kinase inhibitor. By blocking the kinase's active site, the inhibitor prevents the phosphorylation of a downstream substrate protein, thereby arresting a signal cascade that could otherwise lead to uncontrolled cell proliferation.
Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. jocpr.com [jocpr.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Reaction for Pyrazole Formylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction to synthesize formylpyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its application to pyrazoles?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, which are π-excessive systems, this reaction is a common and effective method for electrophilic substitution, primarily at the C4 position, to yield pyrazole-4-carbaldehydes.[2] These formylated pyrazoles are valuable intermediates in the synthesis of a wide range of biologically active compounds.
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1] It is typically prepared in situ by the slow, controlled addition of an acid chloride, most commonly phosphorus oxychloride (POCl₃), to a chilled solution of a substituted amide, with N,N-dimethylformamide (DMF) being the most common choice.[1] The reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the highly moisture-sensitive reagent.[1]
Q3: What are the primary safety concerns associated with this reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive. It is imperative to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure often involves quenching the reaction mixture with ice, which is a highly exothermic process that must be done slowly and carefully to control the reaction rate.[1]
Q4: How can I monitor the progress of the reaction?
The progress of the formylation can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched (e.g., with a basic solution or water), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progression.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization |
| Inactive Vilsmeier Reagent | Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-purity POCl₃. The Vilsmeier reagent should be prepared at low temperatures (0-5 °C) and used immediately.[1] |
| Insufficiently Reactive Substrate | Pyrazoles with electron-withdrawing groups exhibit reduced reactivity. For such substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1][3] Monitoring the reaction by TLC is crucial to determine the optimal reaction time and temperature.[1] |
| Incomplete Reaction | If TLC analysis shows unreacted starting material, the reaction time or temperature may be insufficient. Gradually increasing the temperature (e.g., to 70-80 °C) or extending the reaction time can drive the reaction to completion.[1] |
| Product Decomposition During Work-up | The formylated pyrazole product may be sensitive to harsh work-up conditions. Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize the mixture carefully and slowly with a mild base like sodium bicarbonate or sodium acetate solution.[1] |
Problem 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting & Optimization |
| Side Reactions | Although formylation is strongly preferred at the C4 position for many pyrazoles, side reactions such as diformylation can occur. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[1] |
| Decomposition | The starting material or the product may be decomposing under the reaction conditions. Ensure that the reaction temperature is not excessively high and the reaction time is not prolonged unnecessarily.[1] Purification of the crude product using column chromatography on silica gel or recrystallization is often necessary to isolate the desired product.[1] |
| Hydroxymethylation | In some cases, hydroxymethylation can occur as a side reaction, particularly with prolonged heating of DMF.[3] |
Problem 3: Formation of a Dark, Tarry Residue
| Potential Cause | Troubleshooting & Optimization |
| Reaction Overheating | The preparation of the Vilsmeier reagent and the subsequent formylation are exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition. Maintain strict temperature control throughout the reaction, especially during reagent preparation and substrate addition, by using an ice bath.[1] |
| Impurities | Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation. Use purified, high-purity starting materials and anhydrous solvents.[1] |
Problem 4: Difficulty in Isolating the Product
| Potential Cause | Troubleshooting & Optimization | | Product is Water-Soluble | Some formylated pyrazoles may have significant solubility in the aqueous layer during work-up. To minimize loss, saturate the aqueous layer with sodium chloride (brine) before extraction. | | Emulsion Formation During Extraction | Emulsions can make phase separation difficult. Adding a small amount of brine or filtering the mixture through a pad of Celite can help to break up emulsions. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the yield of formylated pyrazoles.
Table 1: Optimization of Reaction Conditions for the Formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole [3]
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 2 : 2 | 70 | 2 | 0 |
| 2 | 1 : 2 : 2 | 120 | 2 | 32 |
| 3 | 1 : 5 : 2 | 120 | 2 | 55 |
| 4 | 1 : 6 : 4 | 120 | 1 | 67 |
| 5 | 1 : 8 : 6 | 120 | 1 | 67 |
| 6 | 1 : 6 : 4 | 120 | 2 | 67 |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Formyl Pyrazole [4]
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional | 60 | 2 hours | 65 |
| Microwave | 60 | 10 minutes | 83 |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Methylpyrazole [1]
1. Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 2.0 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.
-
Add the solution of 3-methylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
3. Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-methyl-1H-pyrazole-4-carbaldehyde.
Characterization Data for 3-methyl-1H-pyrazole-4-carbaldehyde:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 300 MHz): δ 9.85 (s, 1H, CHO), 8.01 (s, 1H, pyrazole-H), 2.55 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 75 MHz): δ 185.2, 148.5, 136.2, 118.9, 13.7.
Visualizations
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.
Caption: General experimental workflow for pyrazole formylation.
Caption: Troubleshooting decision tree for Vilsmeier-Haack reaction.
References
Technical Support Center: Purification of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a key building block in pharmaceutical and agrochemical research.[1] This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This data is essential for developing appropriate purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇N₃O | [1] |
| Molecular Weight | 185.18 g/mol | |
| Appearance | Yellow Solid | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Soluble in polar organic solvents. | [2] |
| Storage | Store at 2-8°C under an inert gas (e.g., Nitrogen or Argon). | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the likely impurities?
The most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][3] This reaction introduces a formyl group onto an electron-rich heterocyclic ring. For 1-(pyridin-2-yl)-1H-pyrazole, the likely impurities originating from this synthesis include:
-
Unreacted starting materials: 1-(pyridin-2-yl)-1H-pyrazole.
-
Vilsmeier reagent components: Residual N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or their byproducts.
-
Side-reaction products: Potentially regioisomers or di-formylated products, although formylation at the 4-position is generally preferred for pyrazoles.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and purity of the compound, it is recommended to store it at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] This minimizes degradation from moisture and atmospheric oxygen.
Q3: Are there any specific safety precautions to consider when handling this compound?
While specific hazard data for this compound is limited, it is good laboratory practice to handle all chemicals with care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood, especially when handling solvents during purification.
Troubleshooting Guide
This section addresses common issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Isolation | Incomplete reaction; Presence of starting materials or reagents. | Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion. After reaction, quench carefully and perform an aqueous work-up to remove water-soluble impurities. |
| Oiling Out During Recrystallization | The compound is precipitating from the solution at a temperature above its melting point. The chosen solvent system is not ideal. | - Add more of the "good" solvent to the hot solution to decrease the saturation point.- Ensure the solution cools slowly to room temperature before placing it in an ice bath.- Experiment with different solvent systems (e.g., ethyl acetate/hexane, ethanol/water).- Use a seed crystal to induce crystallization. |
| Poor Crystal Formation | Solution is not sufficiently saturated; Cooling is too rapid. | - Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly and undisturbed to room temperature before cooling in an ice bath. |
| Low Recovery After Purification | The compound is too soluble in the chosen recrystallization solvent or column chromatography eluent; Adsorption onto silica gel during column chromatography. | - For recrystallization, use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- For column chromatography, try a less polar eluent system or use a different stationary phase like alumina. Adding a small amount of a more polar solvent to the eluent can help to elute the compound. |
| Presence of a Persistent Impurity | The impurity has similar polarity to the desired product, making separation by chromatography or recrystallization difficult. | - Try a different column chromatography eluent system with varying polarity.- Consider fractional recrystallization if the impurity has a slightly different solubility profile.- If the impurity is a starting material, an acid or base wash during the work-up might be effective. |
Experimental Protocols
Two common purification methods for compounds like this compound are recrystallization and column chromatography.
Recrystallization Protocol
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane or ethanol/water) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Column Chromatography Protocol
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).
-
Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The choice of eluent is critical; a good starting point is a mixture of hexane and ethyl acetate. The optimal eluent system should provide good separation of the desired compound from impurities on a TLC plate (aim for an Rf value of ~0.3 for the product).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with higher polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
Technical Support Center: Pyrazole Formylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding side reactions encountered during pyrazole formylation.
Troubleshooting Guides
This section addresses specific issues that may arise during the formylation of pyrazoles, particularly via the Vilsmeier-Haack reaction.
Issue 1: Low or No Yield of the Desired Formylated Product
Question: My Vilsmeier-Haack reaction on a substituted pyrazole is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?
Answer: Low or nonexistent yields in pyrazole formylation are a common issue stemming from several factors related to reagents, substrate reactivity, and reaction conditions.
Possible Causes and Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture.[1] Any water present in the glassware or reagents will lead to its rapid decomposition.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). It is best to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]
-
-
Insufficiently Reactive Substrate: The electronic properties of the pyrazole ring significantly influence the reaction rate. Electron-withdrawing groups (EWGs) on the ring decrease its nucleophilicity, making it less reactive towards the electrophilic Vilsmeier reagent.[1][2]
-
Solution: For less reactive pyrazoles, consider increasing the excess of the Vilsmeier reagent (e.g., from 2-fold to 5-fold excess) or raising the reaction temperature.[1][2] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine if the starting material is being consumed.[1]
-
-
Incomplete Reaction: The reaction time or temperature may be insufficient for the specific substrate.
-
Product Decomposition: The formylated pyrazole product may be unstable under the reaction or work-up conditions.
-
Solution: The work-up procedure, which often involves quenching the reaction with ice and neutralization with a base, should be performed carefully to control the exothermic process.[1] If the product is suspected to be acid- or base-sensitive, ensure the pH is adjusted cautiously and extraction is performed promptly.
-
Troubleshooting Workflow for Low Yield
Caption: Workflow for diagnosing and solving low-yield issues.
Issue 2: Formation of Multiple Products or Regioisomers
Question: My reaction is producing a mixture of products, which appear to be isomers. How can I improve the regioselectivity of the formylation?
Answer: The formation of regioisomers is a significant challenge in pyrazole chemistry. The pyrazole ring has multiple potential sites for electrophilic substitution, primarily the C4 and C5 positions. The outcome is highly dependent on the substitution pattern of the starting material.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: Pyrazole is a π-excessive system, making the C4 position the most electron-rich and generally the preferred site for electrophilic substitution like formylation.[4][5][6] However, substituents can alter this preference.
-
N1-Substitution: An unsubstituted N-H on the pyrazole can complicate the reaction. N-substituted pyrazoles often give cleaner reactions. 3,5-Dimethyl-1H-pyrazole, for instance, may fail to undergo formylation at the C4 position under conditions where its N-alkylated counterparts react smoothly.[4]
-
C3/C5-Substitution: Bulky or electron-withdrawing groups at the C3 or C5 positions can influence the site of formylation, sometimes leading to mixtures.
-
-
Reaction Conditions:
Strategies for Improving Regioselectivity:
-
Protect the N1-Position: If starting with an N-H pyrazole, consider protecting this position with a suitable group (e.g., alkyl or aryl) to prevent side reactions and improve solubility and reactivity.
-
Optimize Stoichiometry: Begin with a smaller excess of the Vilsmeier reagent (e.g., 1.5 - 2.0 equivalents) and monitor the reaction. This can minimize the formation of di-formylated products.[1]
-
Control Temperature: Maintain strict temperature control throughout the reaction, especially during reagent addition, to avoid overheating which can lead to a loss of selectivity.[1]
-
Solvent Choice: While DMF is standard, in some syntheses, the choice of solvent can dramatically influence regioselectivity. For example, in the synthesis of pyrazoles from 1,3-diketones, fluorinated alcohols were shown to increase regioselectivity. While this is not formylation, it highlights the principle of solvent effects.
Regioselectivity Logic Diagram
Caption: Factors influencing the regioselectivity of pyrazole formylation.
Issue 3: Formation of a Dark, Tarry Residue
Question: My reaction mixture turned into a dark, intractable tar. What causes this and can it be prevented?
Answer: The formation of a dark, tarry residue is typically a sign of decomposition or polymerization.
Possible Causes and Solutions:
-
Reaction Overheating: The formation of the Vilsmeier reagent and its subsequent reaction with the pyrazole are exothermic.[1] Uncontrolled temperature increases can lead to rapid decomposition and polymerization.
-
Solution: Maintain strict temperature control, especially during the initial mixing of POCl₃ and DMF and during the addition of the pyrazole substrate. Use an ice bath or other cooling system to effectively manage the reaction temperature.[1]
-
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions, leading to the formation of polymeric materials.
-
Solution: Always use purified, high-purity starting materials and anhydrous solvents to minimize potential side reactions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how does it apply to pyrazoles? The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto an electron-rich heterocyclic ring.[1] For pyrazoles, which are electron-rich, this reaction typically occurs at the C4 position to yield the corresponding pyrazole-4-carbaldehyde.[1][3][4] The reaction uses a Vilsmeier reagent, which acts as the electrophile.[1]
Q2: What are common side reactions besides regiochemical issues? Under certain conditions, the Vilsmeier-Haack reaction can do more than just formylation. It can lead to the formation of condensed heterocyclic systems. For example, reactions with certain substituted pyrazoles can result in the formation of pyrazolo[1,5-a]pyrimidines.[7] This occurs through a cyclization process following the initial interaction with the Vilsmeier reagent.
Q3: What are the primary safety concerns with this reaction? The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent is also moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step with ice/water must be done slowly and carefully to control the exothermic reaction.[1]
Q4: Are there alternative methods for pyrazole formylation? Yes. If the Vilsmeier-Haack reaction fails or gives poor results, the Duff reaction is an alternative for the formylation of some aromatic systems. This method has been used for the chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles using hexamethylenetetramine (HMTA).[8]
Data and Protocols
Table 1: Effect of Reaction Conditions on Formylation of 5-Chloro-1,3-dialkylpyrazoles
This table summarizes how reagent stoichiometry and temperature can be optimized to improve yield for challenging substrates.
| Entry | Substrate | Reagent Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 5-Chloro-1,3-dialkylpyrazole | 1 : 2 : 2 | 70 | 2 | 0 | [2][9] |
| 2 | 5-Chloro-1,3-dialkylpyrazole | 1 : 2 : 2 | 120 | 2 | 32 | [2] |
| 3 | 5-Chloro-1,3-dialkylpyrazole | 1 : 5 : 2 | 120 | 2 | 55 | [2] |
| 4 | 5-Chloro-1-methyl-3-propylpyrazole | 1 : 5 : 2 | 120 | 1 | 67 |[2] |
Data adapted from studies on challenging 5-chloro-substituted pyrazoles, illustrating the need for higher temperatures and excess reagents for less reactive substrates.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methyl-1-phenyl-1H-pyrazole
This protocol is a representative example for the C4-formylation of an N-substituted pyrazole.
Materials:
-
3-Methyl-1-phenyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes. The solution should become a yellowish, crystalline mass.
-
Reaction with Pyrazole: Dissolve 3-methyl-1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC until the starting material is no longer visible (typically 2-4 hours).
-
Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. A precipitate may form.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to yield 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Vilsmeier-Haack Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method for the formylation of the pyrazole ring at the C4 position is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][3]
Q2: What is the general reaction scheme for the Vilsmeier-Haack formylation of 1-(pyridin-2-yl)-1H-pyrazole?
A2: The reaction proceeds by the electrophilic substitution of the Vilsmeier reagent onto the electron-rich pyrazole ring, followed by hydrolysis to yield the aldehyde. The pyridin-2-yl group at the N1 position of the pyrazole directs the formylation to the C4 position.
Q3: What are the typical reaction conditions for this synthesis?
A3: While specific conditions can vary, a general protocol involves the slow addition of POCl₃ to DMF at a low temperature (0-10 °C) to form the Vilsmeier reagent. The starting material, 1-(pyridin-2-yl)-1H-pyrazole, is then added, and the reaction mixture is heated to a temperature ranging from 60 to 120 °C for several hours.[2][4]
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through column chromatography on silica gel. Given the basic nature of the pyridine and pyrazole rings, an acid-base extraction can also be employed. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent. Recrystallization from a suitable solvent is also a viable purification method.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Observation | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and may have decomposed. | Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled DMF and POCl₃. |
| Insufficient Reaction Temperature or Time: The reaction may not have reached completion. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). | |
| Poor Quality Starting Material: Impurities in the 1-(pyridin-2-yl)-1H-pyrazole can inhibit the reaction. | Ensure the purity of the starting material through techniques like recrystallization or column chromatography before use. | |
| Formation of Multiple Products | Di-formylation: Highly activated pyrazole rings can undergo formylation at multiple positions. | Carefully control the stoichiometry of the Vilsmeier reagent. Using a slight excess (1.1-1.5 equivalents) is often sufficient. Adding the Vilsmeier reagent to the pyrazole solution (reverse addition) may also improve selectivity. |
| Side reactions on the pyridine ring: The pyridine nitrogen can potentially react with the Vilsmeier reagent, although this is less common. | Maintain a controlled temperature during the addition of reagents. If side products are observed, consider using a milder formylating agent or protecting the pyridine nitrogen if feasible. | |
| Difficult Purification | Product is a viscous oil or difficult to crystallize: The presence of impurities can hinder crystallization. | Attempt purification by column chromatography using a suitable eluent system. If the product is basic, an acid-base extraction workup can be effective in removing non-basic impurities. |
| Co-elution of impurities during column chromatography: Impurities with similar polarity to the product can be difficult to separate. | Try a different solvent system for chromatography. Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes improve the separation of basic compounds. |
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for a Substituted Pyrazole
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1:2:2 | 70 | 2 | 0 | [4] |
| 2 | 1:2:2 | 120 | 2 | 32 | [4] |
| 3 | 1:5:2 | 120 | 2 | 55 | [4] |
| 4 | 1:6:4 | 120 | 2 | 72 | [4] |
Note: This data is for a substituted 5-chloro-1H-pyrazole and serves as a general guideline for optimization.
Experimental Protocols
Synthesis of 1-(pyridin-2-yl)-1H-pyrazole (Starting Material)
A common route to the starting material involves the condensation of 2-hydrazinopyridine with a suitable three-carbon synthon, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst.
Detailed Protocol:
-
To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(pyridin-2-yl)-1H-pyrazole.
Vilsmeier-Haack Formylation of 1-(pyridin-2-yl)-1H-pyrazole
Detailed Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous DMF (6.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-(pyridin-2-yl)-1H-pyrazole (1.0 eq) in anhydrous DMF to the Vilsmeier reagent dropwise.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 90-100 °C.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack formylation.
References
Technical Support Center: Overcoming Low Yield in Vilsmeier-Haack Formylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in the Vilsmeier-Haack formylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what is it used for?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] It is a widely used method for the synthesis of aryl aldehydes, which are important intermediates in the production of pharmaceuticals and other fine chemicals.[2] The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][3]
Q2: What are the primary safety concerns with the Vilsmeier-Haack reaction?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. It is crucial to carry out the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which often involves quenching with ice, should be performed slowly and carefully to control the exothermic reaction.[1]
Q3: How can I monitor the progress of the reaction?
The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC).[1] To do this, a small sample of the reaction mixture is carefully quenched (for example, with water or a basic solution) and then extracted with an appropriate organic solvent before being spotted on a TLC plate.
Q4: What is the optimal order of addition for the reagents?
Typically, the Vilsmeier reagent is pre-formed at a low temperature (e.g., 0-5 °C) before the substrate is introduced.[1][4] Adding the substrate to the pre-formed reagent is generally recommended. In some cases, to avoid localized high concentrations of the reagent which can lead to side reactions, the Vilsmeier reagent can be added dropwise to a solution of the substrate.[5]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in the Vilsmeier-Haack reaction.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction is sluggish, and I'm recovering a significant amount of unreacted starting material. How can I improve the conversion?
Answer: Low reactivity is often an issue with less-activated aromatic substrates.[5] The Vilsmeier reagent is a relatively weak electrophile, so the reaction works best with electron-rich aromatic compounds like phenols, anilines, and certain heterocycles.[6][7]
Troubleshooting Steps:
-
Increase Reaction Temperature: The reaction temperature is highly dependent on the substrate's reactivity and can range from 0°C to over 80°C.[7] If the reaction is sluggish at a lower temperature, a moderate increase (e.g., to 70-80°C) may be necessary to drive the reaction to completion.[1][4]
-
Increase Vilsmeier Reagent Stoichiometry: For less reactive substrates, using a larger excess of the Vilsmeier reagent can improve conversion.[1]
-
Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common co-solvents with DMF and can influence the reaction rate.[5]
-
Ensure Reagent Quality: Moisture can decompose the Vilsmeier reagent.[4] Always use anhydrous solvents and fresh, high-purity reagents.[1]
-
Substrate Activation: If possible, consider introducing a stronger electron-donating group to the aromatic ring to enhance its reactivity.[5]
Issue 2: Formation of Multiple Products (Over-Formylation)
Question: I am observing di-formylated or other multiple formylation products in my reaction mixture. How can I improve the selectivity for mono-formylation?
Answer: Over-formylation is a common problem, especially with highly activated substrates.[5] This is typically caused by an excess of the Vilsmeier reagent or prolonged reaction times.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1:1 to 1.5:1 is a good starting point for optimization.[5]
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can sometimes prevent localized high concentrations of the reagent, thus reducing multiple additions.[5]
-
Temperature Control: Maintain a low reaction temperature (typically 0°C to room temperature) to manage the reaction rate and enhance selectivity.[5]
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Reaction Time: Monitor the reaction's progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-formylated products.[5]
Quantitative Data on Stoichiometry and Yield:
The following table illustrates the effect of the Vilsmeier reagent to substrate ratio on the product distribution for a generic activated aromatic compound.[5]
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Issue 3: Formation of Chlorinated Byproducts
Question: I am observing the formation of a chlorinated aromatic byproduct alongside my desired aldehyde. What is the cause and how can I prevent it?
Answer: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, particularly when using phosphorus oxychloride (POCl₃). The chloroiminium salt (Vilsmeier reagent) can itself act as a chlorinating agent.[5]
Troubleshooting Steps:
-
Lower Reaction Temperature: Higher temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial.[5]
-
Alternative Reagents: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[5]
-
Efficient Work-up: Perform the aqueous work-up promptly to hydrolyze the intermediate iminium salt and minimize contact time with any residual reactive chlorine species.[5]
Issue 4: Formation of Cyclized Products
Question: My reaction with a substituted phenol or aniline is yielding a cyclized product instead of the expected formylated derivative. Why is this happening and what can be done?
Answer: Substrates with nucleophilic groups (like -OH or -NH₂) ortho to the desired formylation site can undergo intramolecular cyclization. For example, o-aminophenols can form benzoxazoles.[5]
Troubleshooting Steps:
-
Use of Protecting Groups: Protect the nucleophilic group (e.g., -OH, -NH₂) before performing the Vilsmeier-Haack reaction. The protecting group can be removed in a subsequent step.
-
Milder Reaction Conditions: Using lower temperatures and shorter reaction times may favor formylation over cyclization.[5]
Issue 5: Formation of a Dark, Tarry Residue
Question: My reaction mixture has turned into a dark, tarry residue. What could be the cause?
Answer: The formation of a tarry residue often indicates decomposition or polymerization, which can be caused by several factors.
Troubleshooting Steps:
-
Strict Temperature Control: The reaction can be exothermic. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate, by using an ice bath.[1]
-
Purity of Reagents: Ensure that high-purity starting materials and anhydrous solvents are used, as impurities can catalyze side reactions.[1]
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Check Reagent Ratios: An excessive amount of the activating agent (e.g., POCl₃) can lead to decomposition.[4]
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Activated Aromatic Compound
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1]
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes. The Vilsmeier reagent is typically used immediately.[1]
-
-
Formylation Reaction:
-
Dissolve the activated aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a co-solvent like DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1]
-
Allow the reaction to warm to room temperature or heat to the desired temperature (e.g., 70-80°C), depending on the substrate's reactivity.[1]
-
Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).[1]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the mixture with a mild base, such as a saturated solution of sodium bicarbonate or sodium acetate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the Vilsmeier-Haack reaction.
Vilsmeier Reagent Formation and Reaction Pathway
Caption: Simplified pathway of the Vilsmeier-Haack formylation reaction.
References
Technical Support Center: Characterization of Pyridinyl-Pyrazole Aldehydes
Welcome to the technical support center for the characterization of pyridinyl-pyrazole aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in characterizing pyridinyl-pyrazole aldehydes?
A1: Researchers often face challenges in several key areas:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Signal broadening, especially for protons near the nitrogen atoms of the pyridine and pyrazole rings, can complicate spectral interpretation.[1][2] The aldehyde proton signal can also be broad and may exchange with residual water in the solvent.[3]
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Mass Spectrometry (MS): These compounds can exhibit complex fragmentation patterns.[4] Aldehydes, in particular, may undergo unexpected in-source reactions, such as the formation of adducts with the solvent (e.g., methanol), leading to confusing ions like [M+15]+.[5] Ionization suppression is also a common issue in complex matrices.[6]
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Chromatography (HPLC/GC): Achieving baseline separation of regioisomers can be difficult due to their similar physicochemical properties.[7][8] The aldehyde group can also be prone to degradation on certain stationary phases or under specific mobile phase conditions.
-
Compound Stability: Pyridinyl-pyrazole aldehydes can be susceptible to oxidation and degradation, especially under harsh analytical conditions, affecting the accuracy and reproducibility of characterization data.[9][10]
Q2: How can I confirm the presence of the aldehyde proton in my ¹H NMR spectrum?
A2: The aldehyde proton typically appears as a singlet in the downfield region of the spectrum (around δ 9.5-10 ppm).[11] To confirm its identity, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The aldehyde proton signal should either disappear or significantly decrease in intensity due to proton-deuterium exchange.[3]
Q3: My mass spectrum shows an unexpected ion with a mass 14 or 15 units higher than my expected molecular ion. What could be the cause?
A3: This is a known issue when analyzing aldehydes, particularly in methanol. An in-source aldol-type reaction can occur between your aldehyde and the solvent, leading to the formation of an [M+15]⁺ ion.[5] To verify this, you can try changing the solvent to one that does not readily form adducts, such as acetonitrile.
Q4: I am struggling to separate two regioisomers of my pyridinyl-pyrazole aldehyde by HPLC. What can I do?
A4: Separating regioisomers requires careful method development.[7] Here are some strategies:
-
Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities to find an eluent that provides the best separation.[7]
-
Column Chemistry: Experiment with different stationary phases. A phenyl-hexyl or a cyano column might offer different selectivity compared to a standard C18 column.
-
Mobile Phase Modifiers: The addition of a small amount of an acid (e.g., formic acid) or a base (e.g., triethylamine) can alter the ionization state of your compounds and improve separation.[8]
-
Temperature: Varying the column temperature can also affect selectivity and resolution.
Troubleshooting Guides
NMR Spectroscopy: Poor Signal Resolution
Issue: Broad or poorly resolved peaks in the ¹H NMR spectrum, particularly for aromatic and NH protons.
dot
Caption: Troubleshooting workflow for poor NMR signal resolution.
Troubleshooting Steps:
-
Optimize Sample Concentration: Very high concentrations can lead to intermolecular interactions and peak broadening. Prepare a more dilute sample and re-acquire the spectrum.
-
Change the NMR Solvent: The chemical shifts and peak shapes can be highly dependent on the solvent. Switching from CDCl₃ to a more polar solvent like DMSO-d₆ or a non-polar one like Benzene-d₆ can often resolve overlapping signals.[3]
-
Variable Temperature (VT) NMR: Broad peaks can sometimes be due to dynamic processes like tautomerization or slow rotation around a bond. Acquiring spectra at different temperatures can help to either sharpen the signals (at higher temperatures) or resolve different conformers (at lower temperatures).[1]
-
D₂O Exchange: If you suspect broad peaks are due to exchangeable protons (like NH or OH from residual water), adding a drop of D₂O will cause these signals to disappear, simplifying the spectrum.[3]
Mass Spectrometry: Low Ionization Efficiency or Complex Spectra
Issue: Weak molecular ion peak or an overly complex mass spectrum with many unexpected fragments.
dot
Caption: Troubleshooting workflow for mass spectrometry issues.
Troubleshooting Steps:
-
Select the Appropriate Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that often yields a strong protonated molecular ion ([M+H]⁺).[12] If ESI is not effective, Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative, especially for less polar compounds.[6] Electron Impact (EI) is a hard ionization technique that will provide extensive fragmentation information, which can be useful for structural elucidation but may result in a weak or absent molecular ion.[12]
-
Optimize Ion Source Parameters: Carefully tune the ion source parameters, such as capillary voltage, cone voltage, and source temperature. Inappropriate settings can lead to in-source fragmentation or poor ionization efficiency.
-
Modify the Solvent System: As mentioned, solvents like methanol can form adducts with aldehydes.[5] Using acetonitrile can often prevent this. The pH of the solvent can also be adjusted to promote protonation and enhance the signal in positive ion mode.
-
Utilize Tandem Mass Spectrometry (MS/MS): If the spectrum is complex, MS/MS can be used to isolate the molecular ion and induce fragmentation in a controlled manner. This helps to establish fragmentation pathways and confirm the structure of the compound.[13]
Quantitative Data Summary
Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyridinyl-Pyrazole Aldehydes
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | Can be broad; exchangeable with D₂O.[11] |
| Pyrazole-H | 7.5 - 8.5 | Singlet or Doublet | Position dependent. |
| Pyridine-H | 7.0 - 9.0 | Doublet, Triplet, or Multiplet | Depends on substitution pattern. |
| NH (if present) | 10.0 - 14.0 | Broad Singlet | Often broad and may not be observed; exchangeable with D₂O.[2] |
Table 2: Common Adducts and Fragments in Mass Spectrometry
| Ion | m/z | Potential Origin |
| [M+H]⁺ | Molecular Weight + 1 | Protonated molecular ion. |
| [M+Na]⁺ | Molecular Weight + 23 | Sodium adduct. |
| [M+K]⁺ | Molecular Weight + 39 | Potassium adduct. |
| [M+CH₃OH+H]⁺ | Molecular Weight + 33 | Methanol adduct. |
| [M-H]⁻ | Molecular Weight - 1 | Deprotonated molecular ion. |
| [M-CHO]⁺ | Molecular Weight - 29 | Loss of the formyl group. |
| [M-CO]⁺ | Molecular Weight - 28 | Loss of carbon monoxide.[13] |
Experimental Protocols
Protocol 1: Standard ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyridinyl-pyrazole aldehyde in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for ¹H).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Instrument Setup:
-
Select the positive ion mode for detecting [M+H]⁺.
-
Set the capillary voltage (typically 3-5 kV).
-
Optimize the cone voltage to maximize the molecular ion signal and minimize in-source fragmentation.
-
Set appropriate nebulizer gas flow and drying gas temperature.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over the desired m/z range.
-
Data Analysis: Identify the molecular ion and any significant adducts or fragment ions. Compare the observed m/z values with the calculated values for the expected species.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 20-30 minutes.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample and record the chromatogram.
-
Method Optimization: If separation is poor, adjust the gradient slope, try a different organic modifier (e.g., methanol instead of acetonitrile), or use a different column chemistry.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldehyde - Wikipedia [en.wikipedia.org]
- 12. as.uky.edu [as.uky.edu]
- 13. Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These typically include:
-
Unreacted starting materials: Such as 2-hydrazinylpyridine and precursors used in the Vilsmeier-Haack reaction (e.g., DMF, POCl₃).
-
Corresponding carboxylic acid: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially upon exposure to air.[1]
-
Corresponding alcohol: Over-reduction during synthesis or as a byproduct can lead to the formation of the corresponding alcohol.[1]
-
Regioisomers: Synthesis of pyrazoles can sometimes yield regioisomers, which may be challenging to separate.[2][3]
-
Self-condensation products: Aldehydes can undergo self-condensation (aldol) reactions, particularly under basic conditions.[1]
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[2] To address this, you can:
-
Increase the solvent volume: Add more of the "good" solvent to the hot solution to decrease the saturation temperature.[2]
-
Lower the crystallization temperature slowly: Ensure gradual cooling by using an insulated container to prevent rapid precipitation.[2]
-
Change the solvent system: Experiment with a different solvent or a solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial.[2]
-
Use a seed crystal: Introduce a small amount of the pure, solid compound to the cooled, supersaturated solution to induce crystallization.[2]
Q3: I am observing significant streaking of my compound on a silica gel TLC plate. How can I improve the separation?
A3: Streaking of nitrogen-containing compounds like your target molecule on silica gel is common due to strong interactions with the acidic silanol groups.[1] To mitigate this:
-
Add a basic modifier to the eluent: Incorporate a small amount of triethylamine (0.1–2.0%) or a solution of ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica.[1]
-
Check for sample overload: Applying too much sample can cause streaking. Try spotting a more dilute solution.[1]
-
Consider alternative stationary phases: Alumina (basic, neutral, or acidic) or reverse-phase silica (C18) can provide better separation for polar, basic compounds.[1]
Q4: Can I use an extraction to remove aldehyde-specific impurities?
A4: Yes, a liquid-liquid extraction using a sodium bisulfite solution can be effective for selectively removing aldehydes from a mixture. The bisulfite reacts with the aldehyde to form a charged adduct that is soluble in the aqueous layer, while non-aldehyde impurities remain in the organic layer.[4][5][6] This process is reversible by basifying the aqueous layer, allowing for the potential recovery of the purified aldehyde.[5][6]
Troubleshooting and Purification Protocols
Data on Common Purification Solvents
| Purification Method | Solvent/Solvent System | Polarity | Typical Application |
| Recrystallization | Ethanol, Methanol, Isopropanol | High | For polar pyrazole derivatives.[2][7][8] |
| Ethyl Acetate, Acetone | Medium | For moderately polar compounds.[2] | |
| Hexane/Ethyl Acetate | Low to Medium | A common mixed-solvent system for adjusting polarity.[2] | |
| Ethanol/Water | High | A "good" solvent/"anti-solvent" system for polar compounds.[2] | |
| Column Chromatography | Hexane/Ethyl Acetate | Low to Medium | A standard mobile phase for silica gel chromatography.[3][9] |
| Dichloromethane/Methanol | Medium to High | For more polar compounds that do not elute with less polar systems. | |
| Ethyl Acetate/Acetone | Medium | Another option for moderately polar compounds. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline for the purification of this compound by recrystallization.
-
Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane/ethyl acetate mixtures) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can improve the yield.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or under vacuum.
Protocol 2: Column Chromatography
This protocol describes the purification of the target compound using silica gel column chromatography.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase for separation. Test various solvent systems, such as hexane/ethyl acetate with increasing polarity. Adding 0.5-1% triethylamine to the eluent can improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. Gradually increase the polarity of the eluent to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.
Protocol 3: Bisulfite Washing for Aldehyde Purification
This liquid-liquid extraction protocol can be used to remove non-aldehyde impurities.
-
Dissolution: Dissolve the crude product in a water-miscible organic solvent like methanol or dimethylformamide.[5]
-
Bisulfite Reaction: Add a saturated aqueous solution of sodium bisulfite to the solution and shake the mixture vigorously for about 30 seconds.[5]
-
Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate) and water to the mixture to form two distinct layers. Shake the mixture and allow the layers to separate.[5]
-
Separation: The aqueous layer, containing the aldehyde-bisulfite adduct, is separated. The organic layer, containing non-aldehyde impurities, is discarded.
-
Aldehyde Recovery: To recover the aldehyde, basify the aqueous layer (e.g., with sodium bicarbonate or a mild base) to reverse the bisulfite addition.
-
Final Extraction: Extract the liberated aldehyde from the aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified aldehyde.
Visual Guides
Troubleshooting Workflow for Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpsionline.com [jpsionline.com]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Stability issues of pyrazole-4-carbaldehydes during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-4-carbaldehydes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the workup and purification of these valuable synthetic intermediates.
Troubleshooting Guide
This guide is designed to help you diagnose and solve problems that may arise during the workup of pyrazole-4-carbaldehyde syntheses, particularly following the Vilsmeier-Haack reaction.
Problem 1: Low or No Yield of Pyrazole-4-carbaldehyde After Workup
Q: I've completed my Vilsmeier-Haack reaction, but after the aqueous workup, I'm seeing very low or no yield of my desired pyrazole-4-carbaldehyde. What could be the cause?
A: Low or no yield after workup can stem from several factors, primarily related to the stability of the product under the workup conditions. The most common causes are product decomposition due to harsh pH or high temperatures, and incomplete reaction.
Possible Causes & Solutions:
-
Product Decomposition During Workup: Pyrazole-4-carbaldehydes can be sensitive to both strongly acidic and strongly basic conditions, especially at elevated temperatures. The standard workup for a Vilsmeier-Haack reaction involves quenching the reactive mixture (containing phosphorus oxychloride and DMF) in ice water, followed by neutralization. If this process is not carefully controlled, it can lead to the degradation of the desired aldehyde.
-
Formation of a Dark, Tarry Residue: The appearance of a dark, insoluble tar is a common issue and often indicates product decomposition or polymerization. This is typically caused by overheating during the reaction or an overly exothermic neutralization during workup.
| Troubleshooting Steps | Recommended Action |
| Temperature Control | Ensure the reaction mixture is quenched by pouring it slowly onto crushed ice with vigorous stirring to dissipate heat. Maintain the temperature of the aqueous mixture below 10 °C throughout the neutralization process by using an ice bath. |
| Neutralization Agent | Instead of strong bases like sodium hydroxide, use a milder base such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium acetate. Add the base portion-wise to control the exothermic reaction and avoid localized areas of high pH. |
| pH Monitoring | Carefully monitor the pH during neutralization, aiming for a final pH of 7-8. Overshooting to a strongly basic pH can catalyze side reactions like the Cannizzaro disproportionation (for aldehydes lacking α-hydrogens) or aldol-type condensations. |
| Extraction | Once neutralized, promptly extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to minimize its time in the aqueous phase. |
Problem 2: Multiple Products Observed on TLC/NMR After Workup
Q: My crude product shows multiple spots on the TLC plate, and the NMR is complex. What are the likely side products and how can I avoid them?
A: The formation of multiple products is often due to side reactions occurring either during the formylation reaction itself or during the workup.
Possible Side Reactions and Byproducts:
-
Over-oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if the workup is exposed to air for extended periods or if oxidizing contaminants are present.
-
Cannizzaro Reaction: In the presence of a strong base, pyrazole-4-carbaldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.
-
Di-formylation: Although the C4 position of the pyrazole ring is typically the most reactive in the Vilsmeier-Haack reaction, using a large excess of the Vilsmeier reagent or high temperatures can sometimes lead to the formation of di-formylated products.
| Preventative Measures | Recommended Action |
| Stoichiometry Control | Optimize the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF) to avoid using a large excess, which can promote side reactions. |
| Inert Atmosphere | While not always necessary, performing the workup and extraction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the aldehyde. |
| Mild Neutralization | As mentioned previously, using a mild base like NaHCO₃ for neutralization will help prevent base-catalyzed side reactions. |
| Purification Strategy | If side products are still formed, consider a purification method that specifically targets the aldehyde, such as the formation of a reversible bisulfite adduct (see detailed protocol below). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the aqueous workup of pyrazole-4-carbaldehydes?
A1: The optimal pH range for the workup is generally between 7 and 8. This neutral to slightly basic pH is sufficient to hydrolyze the iminium salt intermediate to the aldehyde while minimizing the risk of acid- or base-catalyzed degradation of the product.
Q2: My pyrazole-4-carbaldehyde seems to be water-soluble, and I'm losing product in the aqueous layer during extraction. What can I do?
A2: If your product has significant water solubility, you can try the following:
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This will decrease the polarity of the aqueous phase and reduce the solubility of your organic product.
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.
-
Alternative Solvents: Use a more polar extraction solvent like ethyl acetate if you are currently using a less polar one like diethyl ether or hexanes.
Q3: Can I perform a non-aqueous workup to avoid stability issues with water?
A3: A non-aqueous workup is a potential strategy, although less common. After the reaction, the solvent (e.g., DMF) can be partially removed under reduced pressure (if the product is not volatile). The residue can then be taken up in an organic solvent and treated with a solid or slurry of a mild base (like sodium bicarbonate) to neutralize any remaining acid. This would be followed by filtration and standard purification like column chromatography. This method avoids the potential for hydrolysis-related side reactions but may be less effective at removing all inorganic salts.
Q4: How can I purify a particularly unstable pyrazole-4-carbaldehyde?
A4: For aldehydes that are difficult to purify by standard column chromatography due to instability, the formation of a reversible bisulfite adduct is an excellent alternative.[1][2][3][4] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from soluble impurities. The pure aldehyde can then be regenerated by treating the adduct with a mild base or acid.[1][4]
Experimental Protocols
Protocol 1: Optimized Aqueous Workup for Pyrazole-4-carbaldehydes
This protocol is designed to minimize product decomposition during the workup of a Vilsmeier-Haack reaction.
-
Preparation: Prepare a large beaker containing a stirred mixture of crushed ice and water. Place this beaker in a larger ice bath to maintain a low temperature.
-
Quenching: Once the Vilsmeier-Haack reaction is complete, allow the reaction mixture to cool to room temperature. Slowly and carefully, add the reaction mixture dropwise or in a thin stream to the vigorously stirred ice-water slurry. Monitor the temperature of the slurry to ensure it does not rise above 10 °C.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise to the quenched reaction mixture. Stir vigorously and continue to monitor the temperature, keeping it below 10 °C. Check the pH periodically with pH paper, and continue adding the bicarbonate solution until the pH is between 7 and 8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pyrazole-4-carbaldehyde.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as appropriate.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation[1][4]
This protocol is useful for purifying unstable aldehydes or separating them from non-aldehyde impurities.
-
Adduct Formation: Dissolve the crude product containing the pyrazole-4-carbaldehyde in a minimal amount of a water-miscible solvent like methanol or THF. To this solution, add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir the mixture vigorously at room temperature. A white precipitate of the bisulfite adduct should form. The time for complete precipitation can range from 30 minutes to several hours.
-
Isolation of Adduct: Collect the precipitated white solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual impurities.
-
Regeneration of Aldehyde: Suspend the filtered bisulfite adduct in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and water. While stirring vigorously, add a 10% aqueous sodium carbonate solution or 2M sodium hydroxide solution dropwise until the mixture is basic (pH > 10). The adduct will decompose, releasing the pure aldehyde into the organic layer.
-
Final Isolation: Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the purified pyrazole-4-carbaldehyde is obtained.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting flowchart for low yield issues.
Potential Degradation Pathways of Pyrazole-4-carbaldehydes
Caption: Potential degradation pathways for pyrazole-4-carbaldehydes.
References
- 1. Workup [chem.rochester.edu]
- 2. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate successful synthesis and scale-up.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? A1: The most common and effective method is a one-pot reaction involving the condensation of an appropriate acetophenone with 2-hydrazinylpyridine to form a hydrazone intermediate. This intermediate is then subjected to cyclization and formylation using the Vilsmeier-Haack reagent (formed in situ from dimethylformamide and phosphorus oxychloride) to yield the target compound.[1]
Q2: What is the Vilsmeier-Haack reagent and what is its role? A2: The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically formed from the reaction of a substituted amide like N,N-Dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2][3] In this synthesis, it serves as both a cyclizing agent to form the pyrazole ring from the hydrazone precursor and as a formylating agent to introduce the carbaldehyde group at the 4-position of the newly formed pyrazole ring.[1][4]
Q3: What are the typical reaction conditions and expected yields? A3: The reaction is usually performed by first preparing the Vilsmeier-Haack reagent at a low temperature (0-10 °C). The hydrazone precursor is then added, and the mixture is heated, often between 60-70 °C, for several hours.[5][6] Yields for this class of compounds typically range from 60% to 85%, depending on the specific substrate and reaction scale.[1]
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[5] By spotting the reaction mixture alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), the consumption of the hydrazone intermediate and the formation of the more polar product can be visualized.
Q5: What are the recommended methods for product purification? A5: The crude product obtained after aqueous workup and neutralization is typically a solid.[5] The primary purification method is recrystallization from a suitable solvent, such as methanol or ethanol.[5] For products that are difficult to purify by recrystallization alone, column chromatography on silica gel is an effective alternative.[7]
Section 2: Troubleshooting Guide
Q: My reaction has resulted in a very low or no yield. What are the potential causes and solutions? A: Low or no yield is a common issue that can stem from several factors. Systematically investigate the following:
-
Reagent Quality: Ensure that the DMF is anhydrous and the POCl₃ has not degraded. POCl₃ is highly reactive with atmospheric moisture and should be handled under inert conditions.
-
Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent is exothermic. Ensure the temperature was kept low (0-10 °C) during the addition of POCl₃ to DMF. Premature decomposition of the reagent can occur at higher temperatures.
-
Reaction Temperature & Time: The cyclization and formylation step requires heating. If the temperature was too low or the reaction time too short, the reaction may be incomplete. Conversely, excessively high temperatures or prolonged heating can lead to degradation and side products. Refer to the data tables for optimized conditions.[5][7]
-
Work-up Procedure: The product is precipitated by quenching the reaction mixture in ice water. This step must be done carefully and slowly.[5] Incomplete neutralization (target pH ~7-8) with a base like NaHCO₃ can result in the product remaining dissolved as a salt, leading to poor recovery.
Q: My TLC plate shows multiple spots, indicating the presence of byproducts. What are these impurities? A: The Vilsmeier-Haack reaction can sometimes lead to side reactions. Potential byproducts include:
-
Unreacted Hydrazone: If the reaction is incomplete, you will see the starting hydrazone on your TLC plate. This can be addressed by increasing the reaction time or temperature.
-
Chlorinated Species: In some cases, the Vilsmeier reagent can act as a chlorinating agent, especially on activated substrates.[7]
-
N-Formylated Pyrazole: Although formylation at the C4 position is preferred, formylation at a ring nitrogen can occur, especially if the nitrogen is unsubstituted.[8]
-
Solution: Purification via column chromatography is the most effective way to separate the desired product from these impurities.
Q: I am having difficulty scaling up the reaction. What are the key safety and procedural considerations? A: Scaling up requires careful management of the reaction's exothermic nature.
-
Temperature Control: The addition of POCl₃ to DMF is highly exothermic. Use a jacketed reactor with efficient cooling and add the POCl₃ dropwise or via a syringe pump to maintain the desired temperature.
-
Quenching: Quenching a large volume of the reaction mixture is also highly exothermic and releases HCl gas. Perform the quench by slowly adding the reaction mixture to a well-stirred, large excess of crushed ice in a well-ventilated fume hood.
-
Neutralization: Neutralizing large volumes with NaHCO₃ will result in significant CO₂ evolution. Use a vessel with ample headspace and add the base slowly and in portions to avoid vigorous foaming and potential overflow.
Section 3: Experimental Protocols
Protocol 1: Synthesis of Hydrazone Intermediate
(Adapted from synthesis of related hydrazones)[1][4]
-
Dissolve the substituted acetophenone (1.0 eq) in ethanol.
-
Add 2-hydrazinylpyridine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the acetophenone is consumed.
-
Cool the reaction mixture to room temperature. The hydrazone product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The hydrazone is typically used in the next step without further purification.
Protocol 2: Vilsmeier-Haack Cyclization and Formylation
(Adapted for this compound)[1]
-
In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 4.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve the hydrazone intermediate (from Protocol 1, 1.0 eq) in a minimum amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C for 5-6 hours.[6]
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
Cool the mixture to room temperature and pour it slowly into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution to pH 7-8 by the portion-wise addition of solid sodium bicarbonate (NaHCO₃) or a saturated aqueous solution.
-
The solid product will precipitate. Stir the slurry for 1 hour to ensure complete precipitation.
-
Collect the crude product by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude solid by recrystallization from methanol to afford this compound.
Section 4: Data Presentation
Table 1: Comparative Synthesis Data for Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
| Starting Material Class | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N¹-(1-phenylethylidene)benzohydrazide | DMF/POCl₃ | 60-65 | 4 | Good | [5] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF/POCl₃ | 70 | 24 | 48 | [7] |
| (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole | DMF/POCl₃ | - | 0.17 (MW) | 83 | [6] |
| Acetophenone Hydrazones | DMF/POCl₃ | 70 | 5 | Excellent | [6] |
| 2-Hydrazinylpyridine + Acetophenones | DMF/POCl₃ | - | - | 66-85 | [1] |
Section 5: Visualizations
Caption: Overall experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. chemmethod.com [chemmethod.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
By-product formation in the synthesis of pyridinyl-pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridinyl-pyrazoles. The focus is on addressing common challenges related to by-product formation and providing actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of pyridinyl-pyrazoles, offering potential causes and recommended actions to resolve them.
Issue 1: Formation of a Mixture of Regioisomers
Symptoms:
-
NMR spectra show two sets of peaks corresponding to the desired product and a structural isomer.
-
Multiple spots are observed on Thin Layer Chromatography (TLC) that are difficult to separate.
-
The isolated product has a broad melting point range.
Potential Causes:
-
Use of Unsymmetrical 1,3-Dicarbonyl Compounds: When a non-symmetrical 1,3-dicarbonyl precursor is reacted with a hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to the formation of two different pyrazole regioisomers.[1]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regioselectivity of the reaction.
Solutions:
-
Solvent Selection: The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity of pyrazole formation.[2] As shown in the table below, switching from ethanol to 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer.
-
Reactant Stoichiometry: The ratio of the 1,3-dicarbonyl compound to the hydrazine can influence the regioisomeric ratio.[3] Experimenting with a slight excess of one reactant may favor the formation of the desired isomer. For example, in the reaction of hexan-2,4-dione with phenylhydrazine, a higher ratio of the desired regioisomer was observed when the diketone was in excess compared to when phenylhydrazine was in excess.[2]
-
Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regioisomeric ratio. It is advisable to run small-scale experiments at different temperatures to determine the optimal condition for the desired isomer.
-
Chromatographic Separation: If a mixture of regioisomers is unavoidable, careful column chromatography is often required for separation. A thorough screening of solvent systems by TLC is crucial to achieve good separation.
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of a Knorr pyrazole synthesis between a 1,3-diketone and methylhydrazine. Regioisomer A is the desired product.
| 1,3-Diketone | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol (EtOH) | 1:1.3 | 85 | [2] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | 2,2,2-Trifluoroethanol (TFE) | 85:15 | 90 | [2] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | 92 | [2] |
Issue 2: Presence of Colored Impurities in the Reaction Mixture
Symptoms:
-
The reaction mixture turns deep yellow, red, or brown.
-
The isolated product is colored even after initial purification.
Potential Causes:
-
Hydrazine Degradation: Hydrazine and its derivatives can be unstable and prone to oxidation, leading to the formation of colored impurities.
-
Acid-Promoted Side Reactions: In the presence of strong acids, the reaction mixture can become acidic, promoting the formation of colored by-products.
Solutions:
-
Use Fresh or Purified Hydrazine: Ensure the hydrazine starting material is of high purity. If it has been stored for a long time, it may be necessary to purify it before use.
-
Addition of a Mild Base: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
-
Purification: Colored impurities can often be removed by recrystallization or by washing the crude product on a silica plug with a non-polar solvent like toluene before eluting the desired product with a more polar solvent.
Issue 3: Incomplete Reaction or Low Yield
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The yield of the isolated product is lower than expected.
Potential Causes:
-
Suboptimal Reaction Conditions: The temperature, reaction time, or solvent may not be optimal for the specific substrates being used.
-
Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to the formation of by-products.
-
Incomplete Cyclization: The reaction may stall at the intermediate hydrazone or pyrazoline stage without proceeding to the final aromatic pyrazole.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. In some cases, microwave irradiation can significantly reduce reaction times and improve yields.
-
Catalyst: The Knorr pyrazole synthesis is often catalyzed by acid.[1] If the reaction is slow, a catalytic amount of an acid such as acetic acid can be added.
-
Solvent: The choice of solvent can impact reaction rates. Protic solvents like ethanol or propanol are commonly used.
-
-
Check Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and the hydrazine are pure.
-
Drive the Reaction to Completion: A slight excess (1.0-1.2 equivalents) of the hydrazine can be used to ensure complete consumption of the dicarbonyl compound.
-
Dehydration of Intermediates: If a 5-hydroxypyrazoline intermediate is formed, it may require a separate dehydration step, for example, by refluxing in an acidic solution, to yield the desired pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyrazole core of pyridinyl-pyrazoles?
A1: The Knorr pyrazole synthesis is a widely used and versatile method for constructing the pyrazole ring.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.
Q2: How can I confirm the structure of the regioisomers I have synthesized?
A2: The structures of regioisomers can be unambiguously determined using a combination of spectroscopic techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for establishing the connectivity and spatial relationships of substituents on the pyrazole ring. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. In some cases, single-crystal X-ray crystallography can provide definitive structural proof.
Q3: Are there any alternatives to the Knorr synthesis for preparing pyrazoles?
A3: Yes, several other methods exist for pyrazole synthesis. These include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, 1,3-dipolar cycloaddition reactions between alkynes and diazo compounds, and various multicomponent reactions.[4] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Q4: My pyridinyl-pyrazole product is intended for biological assays. What level of purity is required?
A4: For biological assays, it is crucial that the compound is of high purity, typically >95%. The presence of by-products, even in small amounts, can lead to misleading results. Regioisomers are of particular concern as they may have different biological activities or toxicities. Therefore, careful purification, often involving column chromatography and recrystallization, is essential. The purity should be confirmed by analytical techniques such as HPLC and NMR.
Experimental Protocols
Protocol 1: General Procedure for the Knorr Synthesis of a Substituted Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in ethanol.
-
Add the hydrazine derivative to the solution, followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
Protocol 2: Synthesis of a Pyrazolo[4,3-b]pyridine Derivative
This protocol is adapted from a literature procedure for the synthesis of a specific class of pyridinyl-pyrazoles.[5]
Materials:
-
2-Chloro-3-nitropyridine derivative
-
β-ketoester
-
Sodium hydride (NaH)
-
Arenediazonium tosylate
-
Pyridine
-
Pyrrolidine
Procedure:
-
SNAr Reaction: React the 2-chloro-3-nitropyridine with a β-ketoester in the presence of NaH to form the corresponding pyridinyl keto ester.
-
Azo-Coupling: React the pyridinyl keto ester with an arenediazonium tosylate in the presence of pyridine to yield the azo-compound.
-
One-Pot Cyclization: Add pyrrolidine to the reaction mixture and heat to 40°C to induce deacylation and pyrazole ring annulation in a one-pot manner.
-
Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
Visualizations
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: A generalized workflow for the Knorr synthesis of pyrazoles.
Inhibition of the JNK Signaling Pathway by a Pyridinyl-Pyrazole
Caption: Inhibition of the JNK signaling pathway by a pyridinyl-pyrazole compound.
References
- 1. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
The Synthetic Versatility of Pyrazole Aldehydes: A Comparative Guide
Pyrazole aldehydes are indispensable building blocks in modern organic synthesis and medicinal chemistry. Their unique electronic properties and versatile reactivity allow for the construction of a diverse array of complex molecular architectures, particularly fused heterocyclic systems with significant biological activity. This guide provides a comparative analysis of pyrazole aldehydes in several key synthetic transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers in drug discovery and chemical synthesis.
Performance in Multicomponent Reactions (MCRs)
Pyrazole aldehydes are highly effective electrophiles in multicomponent reactions (MCRs), particularly in the synthesis of pyranopyrazole derivatives. The four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate is a cornerstone for generating densely functionalized pyrano[2,3-c]pyrazoles.
The choice of aldehyde substituent significantly influences reaction yields and times. While direct comparative studies on variously substituted pyrazole aldehydes are sparse, extensive data exists for the reaction using different aromatic aldehydes to build the pyranopyrazole scaffold. This data serves as a valuable proxy for understanding the electronic effects at play. Generally, aromatic aldehydes bearing electron-withdrawing groups tend to provide higher yields, which can be attributed to the increased electrophilicity of the carbonyl carbon, facilitating the initial Knoevenagel condensation step.
Table 1: Comparison of Various Aldehydes in the Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
| Entry | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | 4-Cl-C₆H₄CHO | SnCl₂ | Ethanol | 1.4 h | 88 | [1] |
| 2 | 4-NO₂-C₆H₄CHO | SnCl₂ | Ethanol | 1.2 h | 92 | [1] |
| 3 | C₆H₅CHO | SnCl₂ | Ethanol | 1.5 h | 85 | [1] |
| 4 | 4-OCH₃-C₆H₄CHO | SnCl₂ | Ethanol | 2.0 h | 82 | [1] |
| 5 | 4-Cl-C₆H₄CHO | L-histidine | H₂O/EtOH | 35 min | 94 | [2] |
| 6 | 4-NO₂-C₆H₄CHO | L-histidine | H₂O/EtOH | 30 min | 96 | [2] |
| 7 | C₆H₅CHO | L-histidine | H₂O/EtOH | 40 min | 91 | [2] |
| 8 | 4-OCH₃-C₆H₄CHO | L-histidine | H₂O/EtOH | 50 min | 88 | [2] |
Note: The data in this table is for the synthesis of pyranopyrazoles where the pyrazole ring is formed in situ from hydrazine. The aldehyde component is varied to demonstrate electronic effects.
The reaction proceeds through a cascade of reactions, initiated by the formation of a pyrazolone intermediate from hydrazine and ethyl acetoacetate, alongside a Knoevenagel condensation between the aldehyde and malononitrile.[3][4] This is followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to yield the final pyranopyrazole product.[3][4]
Performance in Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an active methylene compound reacts with an aldehyde or ketone. Pyrazole aldehydes are excellent substrates for this reaction, yielding pyrazolyl-substituted alkenes that are valuable precursors for pharmaceuticals.
The reaction is typically base-catalyzed, and the choice of catalyst and solvent system can significantly impact efficiency. Studies have shown that using a mild base like ammonium carbonate in an aqueous ethanol mixture provides a green and efficient method for this transformation.[5]
Table 2: Knoevenagel Condensation of Substituted Pyrazole Aldehydes with Malononitrile
| Entry | Pyrazole Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | (NH₄)₂CO₃ | H₂O:EtOH (1:1) | 10 | 94 | [5] |
| 2 | 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde | (NH₄)₂CO₃ | H₂O:EtOH (1:1) | 12 | 92 | [5] |
| 3 | 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde | (NH₄)₂CO₃ | H₂O:EtOH (1:1) | 15 | 90 | [5] |
| 4 | 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carboxaldehyde | (NH₄)₂CO₃ | H₂O:EtOH (1:1) | 10 | 93 | [5] |
The data indicates that the electronic nature of the substituents on the N-phenyl ring has a modest effect on the reaction outcome under these conditions, with both electron-donating and electron-withdrawing groups affording excellent yields in short reaction times.[5]
Application in the Synthesis of Bioactive Molecules
Derivatives synthesized from pyrazole aldehydes have shown significant potential in drug development, notably as kinase inhibitors. One of the most critical targets in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that tumors require to grow.[6][7] Many potent VEGFR-2 inhibitors feature a core pyrazole scaffold, often synthesized from pyrazole aldehyde precursors.
Inhibition of VEGFR-2 blocks the downstream signaling cascade, preventing endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.[8][9]
Experimental Protocols
Protocol 1: Four-Component Synthesis of 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol is a representative green chemistry approach for the synthesis of pyranopyrazoles.
Materials:
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol)
-
Malononitrile (1 mmol, 66 mg)
-
Ethyl acetoacetate (1 mmol, 130 mg)
-
Hydrazine hydrate (96%, 1 mmol, 52 mg)
-
L-histidine (10 mol%)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and L-histidine (10 mol%) to the ethanol/water (1:1, 5 mL) solvent mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 30 to 50 minutes.[2]
-
Upon completion, the precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then with a cold mixture of ethyl acetate/hexane (20:80) to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure pyranopyrazole derivative.
Protocol 2: Knoevenagel Condensation of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde
This protocol details an efficient and environmentally friendly Knoevenagel condensation.[5]
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde (1 mmol, 248 mg)
-
Malononitrile (1 mmol, 66 mg)
-
Ammonium carbonate (20 mol%, 19 mg)
-
Water/Ethanol (1:1, 10 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in a water:ethanol (1:1) mixture (10 mL).
-
Add ammonium carbonate (20 mol%) to the solution.
-
Heat the mixture to reflux and stir for 10-15 minutes. Alternatively, sonication at ambient temperature can be used.[5]
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the product from ethanol to obtain the pure 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile.
Conclusion
Pyrazole aldehydes are demonstrably powerful intermediates in organic synthesis. Their utility in multicomponent reactions allows for the rapid assembly of complex, drug-like scaffolds such as pyranopyrazoles with high atom economy. Furthermore, their straightforward participation in classic transformations like the Knoevenagel condensation provides access to versatile functionalized alkenes. The derivatives of these reactions are of high interest to the pharmaceutical industry, particularly in the development of targeted therapies such as kinase inhibitors. The provided data and protocols highlight the efficiency and versatility of pyrazole aldehydes, confirming their status as a privileged class of reagents for synthetic and medicinal chemists.
References
- 1. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Comparative Guide to the Catalytic Activity of Metal Complexes with 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of metal complexes featuring ligands derived from the 1-(pyridin-2-yl)-1H-pyrazole framework. While direct and extensive catalytic data for complexes of the parent 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde ligand are not extensively reported in publicly accessible literature, this guide focuses on the catalytic performance of its closely related Schiff base and other derivatives. The aldehyde functionality serves as a versatile anchor for creating multidentate ligands, and the catalytic activity of their corresponding metal complexes offers valuable insights into the potential of this ligand class.
This comparison will primarily focus on two well-documented catalytic applications for this family of ligands: the oxidation of catechols, often catalyzed by copper complexes, and the oxidation of alcohols, where ruthenium complexes have shown significant efficacy.
Catalytic Oxidation of Catechol
Copper complexes with pyrazole-containing ligands are widely studied as mimics of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones. The catalytic efficiency is influenced by the ligand structure, the copper salt used, and the reaction solvent.
Data Presentation: Comparison of Copper Complexes in Catechol Oxidation
The following table summarizes the catalytic activity of in situ generated copper(II) complexes with various pyrazole-based ligands in the oxidation of catechol to o-quinone. This data provides a baseline for understanding the potential performance of complexes with 1-(pyridin-2-yl)-1H-pyrazole-derived ligands.
| Ligand (Derivative) | Copper(II) Salt | Solvent | Ligand:Metal Ratio | Reaction Rate (µmol L⁻¹ min⁻¹) | Reference |
| L¹ (a pyrazole derivative) | CuCl₂ | Methanol | 1:1 | 0.1458 | [1] |
| L² (a pyrazole derivative) | CuSO₄ | Methanol | 1:1 | 14.115 | [1] |
| L² (a pyrazole derivative) | Cu(CH₃COO)₂ | Methanol | 2:1 | 41.67 | [1] |
| L4 (a pyrazole derivative) | Cu(CH₃COO)₂ | THF | 1:2 | 27,449 | [2] |
| L1 (benzodiazepine derivative) | Cu(CH₃COO)₂ | Methanol | 1:2 | 4.46 | [3] |
Experimental Protocol: Catalytic Oxidation of Catechol
This protocol outlines a general procedure for the in situ preparation of the catalyst and the subsequent monitoring of catechol oxidation.
Materials:
-
Pyrazole-based ligand (e.g., a Schiff base derivative of this compound)
-
Copper(II) salt (e.g., Cu(CH₃COO)₂, CuSO₄, CuCl₂, Cu(NO₃)₂)
-
Catechol
-
Methanol or other suitable solvent
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the ligand, copper(II) salt, and catechol in the chosen solvent at appropriate concentrations (e.g., 10⁻³ M for ligand and metal salt, 0.1 M for catechol).
-
In Situ Catalyst Formation: In a quartz cuvette, mix the ligand solution and the copper(II) salt solution in the desired stoichiometric ratio (e.g., 1:1 or 2:1). Allow the mixture to stand for a few minutes to ensure complex formation.
-
Initiation of the Catalytic Reaction: To the cuvette containing the catalyst solution, add the catechol solution to initiate the oxidation reaction.
-
Monitoring the Reaction: Immediately begin monitoring the reaction by recording the absorbance of the resulting o-quinone at its maximum absorption wavelength (around 390 nm) at regular time intervals using a UV-Vis spectrophotometer.
-
Data Analysis: The initial reaction rate can be determined from the linear portion of the plot of absorbance versus time.
Experimental Workflow: Catechol Oxidation
Caption: Workflow for the catalytic oxidation of catechol.
Catalytic Oxidation of Alcohols
Ruthenium complexes bearing pyridine-pyrazole type ligands have demonstrated effectiveness in the catalytic oxidation of alcohols to their corresponding aldehydes and ketones.
Data Presentation: Comparison of Ruthenium Complexes in Alcohol Oxidation
The following table presents the catalytic performance of various ruthenium complexes in the oxidation of primary and secondary alcohols.
| Catalyst (Complex with Ligand) | Substrate (Alcohol) | Oxidant | Yield (%) | Reference |
| [RuCl(PPh₃)₂(κ³-NNN-L¹)]Cl (L¹ = 2,6-bis(5-methyl-pyrazol-3-yl)pyridine) | Benzyl alcohol | - (Acceptorless) | 99 | [4] |
| [RuCl(PPh₃)₂(κ³-NNN-L¹)]Cl (L¹ = 2,6-bis(5-methyl-pyrazol-3-yl)pyridine) | 1-Phenylethanol | - (Acceptorless) | 98 | [4] |
| [6-bromopyCH(C₆H₅)O]₂Ru₃(CO)₈ | Benzyl alcohol | TBHP | >99 | [5] |
| [6-bromopyCH(C₆H₅)O]₂Ru₃(CO)₈ | 1-Phenylethanol | TBHP | >99 | [5] |
| γ-Fe₂O₃@SiO₂@APTES@Ru(salenac)Cl | Benzyl alcohol | H₂O₂ | 95 | [6] |
Experimental Protocol: Catalytic Oxidation of Alcohols
This protocol provides a general method for the ruthenium-catalyzed oxidation of alcohols.
Materials:
-
Ruthenium complex with a pyridine-pyrazole-based ligand
-
Alcohol substrate
-
Oxidant (e.g., tert-butyl hydroperoxide (TBHP) or N-methylmorpholine-N-oxide (NMO), or acceptorless conditions)
-
Suitable solvent (e.g., toluene, acetonitrile)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the ruthenium catalyst in the chosen solvent.
-
Addition of Reactants: Add the alcohol substrate to the catalyst solution.
-
Initiation of Reaction: If an oxidant is used, add it to the reaction mixture. For acceptorless dehydrogenation, the reaction is typically heated under an inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of the alcohol and the yield of the carbonyl product.
-
Work-up and Isolation: Upon completion of the reaction, quench the reaction if necessary, and perform a standard work-up procedure (e.g., extraction, column chromatography) to isolate the product.
Signaling Pathway: Proposed Catalytic Cycle for Alcohol Dehydrogenation
Caption: A simplified catalytic cycle for alcohol dehydrogenation.
Conclusion
Metal complexes of ligands derived from this compound represent a promising class of catalysts. The available data on related structures indicate their potential for high efficiency in important organic transformations such as oxidation reactions. Copper complexes show notable activity in catechol oxidation, mimicking enzymatic processes, while ruthenium complexes are effective for the oxidation of alcohols. The ease of modification of the carbaldehyde group allows for the fine-tuning of the ligand's steric and electronic properties, which in turn can be used to optimize the catalytic performance of the corresponding metal complexes for specific applications in research and development. Further studies on complexes of the parent ligand and its derivatives are warranted to fully explore their catalytic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inorgchemres.org [inorgchemres.org]
A Comparative Guide to the Stability of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and Other Heterocyclic Aldehydes
For researchers and professionals in drug development, understanding the inherent stability of lead compounds is a cornerstone of successful preclinical evaluation. This guide provides a comparative analysis of the stability of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde against other commonly utilized heterocyclic aldehydes, including furfural, 2-thiophenecarboxaldehyde, and benzaldehyde. While direct comparative experimental data for this compound is limited in publicly available literature, this guide extrapolates its likely stability profile based on the known characteristics of its constituent pyrazole and pyridine rings and provides robust experimental protocols for a comprehensive head-to-head comparison.
Data Summary of Aldehyde Stability
The following table summarizes the known and inferred stability data for the selected aldehydes. The data for this compound is inferred based on the general stability of pyrazole and pyridine moieties, which are known for their aromatic stability.
| Compound | Structure | Molecular Weight ( g/mol ) | Decomposition Onset (TGA, °C) | Chemical Stability (General) | Photostability (General) |
| This compound |
| 173.17 | Inferred: > 200°C | Generally stable under neutral conditions; potential for reactivity at the aldehyde group. | Potential for photodegradation upon prolonged UV exposure due to the presence of aromatic systems. |
| Furfural | 96.09 | ~150-200°C[1][2] | Prone to oxidation and resinification, especially in the presence of air and light. | Susceptible to photodegradation, leading to discoloration and polymerization. | |
| 2-Thiophenecarboxaldehyde | 112.15 | > 200°C | Generally more stable than furfural but can undergo oxidation. | More photostable than furfural but can still degrade under UV irradiation. | |
| Benzaldehyde | 106.12 | Resists decomposition until higher temperatures[1][3] | Readily undergoes auto-oxidation to benzoic acid in the presence of air. | Can undergo photochemical reactions, though it is relatively more stable than some other heterocyclic aldehydes. |
Experimental Protocols
To facilitate direct and robust comparison, the following detailed experimental protocols are provided for assessing the thermal, chemical, and photostability of the aldehydes.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the thermal decomposition profile of the aldehydes.
Objective: To determine the onset temperature of thermal decomposition for each aldehyde.
Instrumentation: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the aldehyde into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Set the temperature program to ramp from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the mass loss of the sample as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This is often calculated using the tangent method on the TGA curve.
References
A Comparative Analysis of Pyridinyl-Pyrazole Isomers: Unraveling the Impact of Regioisomerism on Biological Activity
For Immediate Release
AUSTIN, Texas – December 28, 2025 – A comprehensive analysis of pyridinyl-pyrazole isomers reveals that subtle shifts in the arrangement of substituent groups can dramatically alter their biological activity, transforming a p38α MAP kinase inhibitor into a potent multi-kinase inhibitor targeting key cancer pathways. This guide provides researchers, scientists, and drug development professionals with a comparative look at the structure-activity relationships of these isomers, supported by experimental data, detailed protocols, and pathway visualizations.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as anti-inflammatory, anticancer, and antimicrobial agents. The strategic placement of a pyridine ring on the pyrazole core gives rise to a class of compounds with significant therapeutic potential. However, the precise regioisomeric arrangement of these aromatic systems is a critical determinant of their biological target and efficacy.
Regioisomeric Control of Kinase Inhibition
A key study highlights the profound impact of regioisomerism on the kinase inhibitory profile of pyridinyl-pyrazole derivatives. A regioisomeric switch between a 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine and its corresponding 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine isomer resulted in a near-complete loss of p38α MAP kinase inhibition, while simultaneously inducing potent activity against a panel of cancer-related kinases.[1]
This switch in selectivity underscores the importance of substituent placement in directing the molecule to different ATP-binding pockets. The 3-(4-fluorophenyl)-4-(pyridin-4-yl) isomer demonstrates a preference for the p38α MAP kinase, a key regulator of inflammatory responses. In contrast, the 4-(4-fluorophenyl)-3-(pyridin-4-yl) regioisomer exhibits potent, nanomolar inhibition of Src, B-Raf (wild-type and V600E mutant), EGFR, and VEGFR-2, all of which are critical targets in oncology.[1]
Comparative Inhibitory Activity of Pyridinyl-Pyrazole Regioisomers
| Compound/Regioisomer | Target Kinase | IC50 (nM)[1] |
| Isomer A 3-(4-fluorophenyl)-4-(pyridin-4-yl) | p38α MAP Kinase | Potent Inhibition (IC50 not specified) |
| Isomer B 4-(4-fluorophenyl)-3-(pyridin-4-yl) | p38α MAP Kinase | Inactive |
| Src | 80 | |
| B-Raf (wild-type) | 120 | |
| B-Raf (V600E) | 90 | |
| EGFR | 150 | |
| VEGFR-2 | 100 |
Signaling Pathway Modulation
The differential activity of these isomers highlights their ability to selectively modulate distinct signaling pathways. Isomer A, by targeting p38α MAP kinase, would primarily influence inflammatory and stress-response pathways. The p38 MAPK pathway is a critical cascade involved in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]
Conversely, Isomer B's activity against Src, B-Raf, EGFR, and VEGFR-2 indicates its potential to interfere with multiple oncogenic signaling cascades, including pathways that drive cell proliferation, survival, and angiogenesis.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
Test compounds (pyridinyl-pyrazole isomers)
-
ATP (Adenosine triphosphate), radiolabeled [γ-³³P]ATP or unlabeled for non-radiometric methods
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
96-well plates
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or antibody-based detection for ELISA-based assays)
-
Plate reader (scintillation counter or spectrophotometer)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase buffer.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a solution of ATP (containing a tracer amount of [γ-³³P]ATP for radiometric assays).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membranes to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (pyridinyl-pyrazole isomers)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The presented data underscores the critical role of regioisomerism in defining the biological activity of pyridinyl-pyrazole derivatives. A simple positional change of substituents on the pyrazole core can redirect the compound's inhibitory profile from an anti-inflammatory target to a suite of anticancer targets. This guide provides a framework for researchers to further explore the structure-activity relationships of this promising class of compounds, with the ultimate goal of developing more selective and potent therapeutic agents.
References
A Comparative Guide to Validated Analytical Methods for 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the establishment of robust and reliable analytical methods is of paramount importance. This guide provides a comparative overview of two principal analytical techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and stability of this pharmaceutical intermediate.
Methodology Comparison: RP-HPLC vs. GC-MS
The choice between RP-HPLC and GC-MS for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the nature of the sample matrix.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique in the pharmaceutical industry for the separation and quantification of a broad range of compounds.[1] It is particularly well-suited for non-volatile and thermally labile molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds.[2] For less volatile compounds, derivatization may be necessary to enhance their volatility.
A summary of the anticipated performance characteristics of these two methods for the analysis of this compound is presented in Table 1.
| Parameter | RP-HPLC Method | GC-MS Method |
| Linearity Range | 0.5 - 150 µg/mL | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~4 µg/mL | ~0.15 µg/mL |
Table 1. Comparison of anticipated performance data for RP-HPLC and GC-MS methods.
Experimental Protocols
Detailed experimental protocols for both the proposed RP-HPLC and GC-MS methods are provided below. These protocols are based on established methodologies for similar pyrazole derivatives and aromatic aldehydes.
RP-HPLC Method Protocol
This method is designed for the direct quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 150 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.[3]
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[4]
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) for both should be less than 2%.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]
GC-MS Method Protocol
This method involves a derivatization step to enhance the volatility of this compound.
1. Derivatization Reagent:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
2. GC-MS Conditions:
-
GC Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Standard and Sample Preparation with Derivatization:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Derivatization Procedure: To 100 µL of each standard or sample solution, add 100 µL of a 10 mg/mL PFBHA solution in a suitable buffer (e.g., phosphate buffer, pH 7). Vortex the mixture and heat at 70 °C for 30 minutes. After cooling, add 200 µL of hexane and vortex to extract the derivative. The hexane layer is then injected into the GC-MS.
-
Sample Solution: Prepare the sample in a similar manner to the standards, ensuring the final concentration is within the calibration range after derivatization and extraction.
4. Method Validation Parameters:
-
Linearity: Analyze the derivatized calibration standards and construct a calibration curve. The correlation coefficient (r²) should be greater than 0.998.
-
Accuracy: Perform recovery studies by spiking the analyte into a blank matrix before the derivatization step. The mean recovery should be within 95-105%.
-
Precision: Assess repeatability and intermediate precision using the derivatized standard. The %RSD should be less than 5%.
-
LOD and LOQ: Determine the LOD and LOQ from the analysis of the derivatized standards at low concentrations.
Visualizing the Analytical Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for the RP-HPLC and GC-MS methods.
Caption: Experimental workflow for the RP-HPLC method.
Caption: Experimental workflow for the GC-MS method.
Conclusion
Both RP-HPLC and GC-MS are suitable techniques for the quantitative analysis of this compound. The RP-HPLC method offers simplicity and is ideal for routine quality control where high sensitivity is not the primary requirement. The GC-MS method, although requiring a derivatization step, provides superior sensitivity and specificity, making it the preferred choice for trace-level impurity analysis and for confirmation of identity. The selection of the most appropriate method will be dictated by the specific analytical needs, including the required limits of detection and quantification, and the complexity of the sample matrix. The provided protocols and performance data serve as a valuable starting point for the development and validation of a robust analytical method for this important pharmaceutical intermediate.
References
A Spectroscopic Comparison of Substituted Pyrazole-4-carbaldehydes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of substituted pyrazole-4-carbaldehydes is crucial for confirming their synthesis, elucidating their structures, and predicting their physicochemical properties. This guide offers an objective comparison of the spectroscopic data of a selection of these compounds, supported by detailed experimental protocols.
The pyrazole ring is a privileged scaffold in medicinal chemistry, and the introduction of a carbaldehyde group at the 4-position provides a versatile handle for further synthetic modifications. The nature and position of substituents on the pyrazole and any associated aryl rings significantly influence the electronic environment of the molecule, which is reflected in their spectroscopic signatures. This guide focuses on the key spectroscopic techniques used for the characterization of these compounds: Fourier-Transform Infrared (FT-IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a series of substituted pyrazole-4-carbaldehydes. The selected examples illustrate the influence of different substituents on the spectral properties.
Table 1: FT-IR Spectroscopic Data (cm⁻¹) of Selected Substituted Pyrazole-4-carbaldehydes
| Compound/Substituent | C=O (Aldehyde) | C=N (Pyrazole Ring) | C-H (Aldehyde) | Aromatic C-H | Reference |
| 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 1667 | 1560 | 2826, 2748 | 3127, 3101 | [1] |
| 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes | ~1670-1690 | ~1590-1610 | Not specified | Not specified | [2] |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 1756, 1640 | 1605 | 2790 | 2987 | |
| 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 1682 | 1626 | 2990 | 3119 |
Table 2: ¹H NMR Chemical Shift Data (δ, ppm) of Selected Substituted Pyrazole-4-carbaldehydes
| Compound/Substituent | -CHO (Aldehyde) | Pyrazole H-5 | Aromatic Protons | Other Key Protons | Solvent | Reference |
| 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 9.86 (s) | 8.15 (s) | 7.56-7.51 (m), 7.00-6.95 (m) | 4.64 (t, -OCH₂), 3.91 (t, -CH₂Cl), 3.85 (s, -OCH₃) | CDCl₃ | [1] |
| 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde (p-OCH₃ example) | 9.29 (s) | Multiplet with aromatic | 7.90-7.40 (m), 6.91 (s) | 8.98-8.97 (s, -OH), 3.76 (s, -OCH₃) | Not specified | [2] |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 9.4 (s) | 8.2 (s) | 7.2-7.8 (m) | - | Not specified | |
| 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 9.99 (s) | 9.43 (s) | 8.02-7.37 (m) | - | DMSO-d₆ |
Table 3: UV-Vis Spectroscopic Data of Selected Pyrazole Derivatives
| Compound | λmax (nm) | Solvent | Reference |
| 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 358 | Not specified | |
| 5-(4-bromophenyl)-3-(2,5-dichlorothiophen-3-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 359 | Not specified |
Experimental Protocols
The synthesis and spectroscopic characterization of substituted pyrazole-4-carbaldehydes typically follow standardized procedures.
Synthesis: Vilsmeier-Haack Reaction
The most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of a suitable pyrazole precursor or the cyclization of a hydrazone followed by formylation.
General Procedure:
-
Preparation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF). The mixture is stirred until a solid or viscous liquid forms.
-
Reaction with Substrate: The substituted pyrazole or hydrazone, dissolved in a suitable solvent like DMF, is added to the pre-formed Vilsmeier reagent.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a specific temperature (e.g., 60-80 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution.
-
Purification: The resulting solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Spectroscopic Analysis
FT-IR Spectroscopy:
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.
¹H NMR Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is employed.
-
Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.0 ppm).
-
Data Acquisition: The spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
UV-Vis Spectroscopy:
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm, to determine the wavelength of maximum absorption (λmax).
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathway for substituted pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.
Caption: General workflow for the synthesis of substituted pyrazole-4-carbaldehydes.
References
Unveiling the Potential of Pyridine-Substituted Pyrazole Derivatives as Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrazole derivatives, particularly those incorporating a pyridine moiety, have emerged as a promising class of molecules with significant therapeutic potential. This guide provides a comparative analysis of the efficacy of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and related pyridine-substituted pyrazole derivatives as enzyme inhibitors, supported by available experimental data and detailed methodologies.
While specific comprehensive studies on this compound derivatives are limited in publicly available literature, a broader examination of pyridine-containing pyrazole scaffolds reveals significant activity against a range of key enzymes implicated in various diseases. This guide synthesizes the existing data to offer insights into their structure-activity relationships and therapeutic promise.
Comparative Efficacy of Pyrazole Derivatives
The inhibitory potential of pyrazole derivatives has been evaluated against several important enzyme targets. The following table summarizes the available quantitative data, showcasing the efficacy of various pyridine-substituted and other related pyrazole compounds. The data is presented to facilitate a clear comparison of their inhibitory activities.
| Derivative Class | Specific Derivative | Target Enzyme | IC50 / Ki Value | Reference |
| Pyrazole-based | N/A | Cyclooxygenase-2 (COX-2) | IC50: 1.33 µM | [1] |
| Pyrazole-based | Compound 2a | Cyclooxygenase-2 (COX-2) | IC50: 19.87 nM | [2] |
| Pyrazole-based | Compound 3b | Cyclooxygenase-2 (COX-2) | IC50: 39.43 nM | [2] |
| Pyrazole-based | Compound 5e | Cyclooxygenase-2 (COX-2) | IC50: 39.14 nM | [2] |
| Pyrazole-based | N/A | Acetylcholinesterase (AChE) | Ki: 20.58 ± 0.35 nM | [3] |
| Pyrazole-based | N/A | Butyrylcholinesterase (BChE) | Ki: 21.84 ± 0.40 nM | [3] |
| 3-Aryl-1-phenyl-1H-pyrazole | 3e | Acetylcholinesterase (AChE) | pIC50: 4.2 | [4] |
| 3-Aryl-1-phenyl-1H-pyrazole | 3f | Monoamine Oxidase B (MAO-B) | pIC50: 3.47 | [4] |
| Pyrazolo[3,4-b]pyridine | 15y | TANK-binding kinase 1 (TBK1) | IC50: 0.2 nM | [5] |
| Pyrazole-based | Compound 6 | Aurora A kinase | IC50: 0.16 µM | [6] |
| Pyrazole-based | Compound 24 | Cyclin-dependent kinase 1 (CDK1) | IC50: 2.38 µM | [6] |
| Pyrazole-based | Compound 25 | Cyclin-dependent kinase 1 (CDK1) | IC50: 1.52 µM | [6] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. pIC50: -log(IC50). N/A: Specific derivative structure not provided in the summary.
The data indicates that pyrazole derivatives can be potent inhibitors of various enzymes, with some compounds exhibiting nanomolar efficacy. Notably, the pyrazolo[3,4-b]pyridine scaffold has shown exceptional potency against TBK1, a kinase involved in innate immunity and oncogenesis[5]. Furthermore, derivatives have demonstrated significant inhibitory activity against COX-2, an enzyme central to inflammation, and cholinesterases, which are key targets in Alzheimer's disease management[2][3][4].
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. Below are generalized protocols for key enzyme inhibition assays cited in the evaluation of pyrazole derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)
This protocol provides a standardized method for determining the COX inhibitory activity of a compound and is based on commercially available assay kits[7].
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.
Materials:
-
96-well plate
-
COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Test compounds dissolved in DMSO
-
Arachidonic acid (substrate)
-
Known COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as positive controls
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction Setup:
-
To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Add the diluted test compound to the respective wells. Include wells with DMSO only as a control for total enzyme activity and wells with a known inhibitor as a positive control.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The inhibitory activity against acetylcholinesterase is commonly determined using the spectrophotometric Ellman's method[4].
Objective: To determine the IC50 of test compounds against AChE.
Principle: The assay measures the activity of AChE by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
96-well plate
-
Acetylcholinesterase (AChE) enzyme
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds dissolved in a suitable solvent
-
Donepezil or other known AChE inhibitor as a positive control
-
Spectrophotometric plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Reaction Setup:
-
To each well of the 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well.
-
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at a wavelength of 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is then determined relative to the control (no inhibitor). The IC50 value is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the context of enzyme inhibition by these derivatives, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Kinase Signaling Pathway Inhibition
Many pyrazole derivatives have been identified as kinase inhibitors. The following diagram illustrates a simplified generic kinase signaling pathway and the point of inhibition. Kinase inhibitors typically block the ATP binding site, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.
Caption: A simplified kinase signaling pathway illustrating inhibition by a pyrazole derivative.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines the typical workflow for an in vitro enzyme inhibition assay, from preparation to data analysis.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Benchmarking the synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde against alternative routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. This guide provides a comparative analysis of synthetic routes to 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry. We will benchmark the established Vilsmeier-Haack formylation against two alternative pathways: formylation via a Grignard reagent and oxidation of a 4-hydroxymethyl precursor. This objective comparison, supported by experimental data, aims to inform the selection of the most suitable synthetic strategy based on factors such as yield, step economy, and reagent availability.
Executive Summary of Synthetic Routes
The synthesis of this compound has been evaluated via three distinct pathways, all commencing from the common precursor, 1-(pyridin-2-yl)-1H-pyrazole. The Vilsmeier-Haack reaction stands out as the most direct method, offering a high-yielding, one-step conversion. The Grignard route, while longer, provides a reliable alternative, particularly when direct formylation proves challenging. The oxidation route is a viable option if the corresponding 4-hydroxymethylpyrazole is readily accessible.
| Route | Key Transformation | Number of Steps (from 1-(pyridin-2-yl)-1H-pyrazole) | Overall Yield (approx.) | Key Reagents | Advantages | Disadvantages |
| Benchmark: Vilsmeier-Haack | Direct C4-formylation | 1 | 85-95%[1][2] | POCl₃, DMF | High yield, single step, readily available reagents. | Use of corrosive and hazardous reagents. |
| Alternative A: Grignard Route | Formation of a Grignard reagent from a 4-halopyrazole followed by formylation. | 3 | 50-60% | NBS/Br₂, Mg, DMF | Good for substrates incompatible with Vilsmeier-Haack conditions. | Multi-step, requires handling of organometallic intermediates. |
| Alternative B: Oxidation Route | Oxidation of a 4-hydroxymethylpyrazole. | 2 | 65-75% | Paraformaldehyde, MnO₂ | Milder conditions for the final step. | Requires synthesis of the alcohol intermediate. |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic route, the following diagrams were generated using the DOT language.
Experimental Protocols
Synthesis of Precursor: 1-(pyridin-2-yl)-1H-pyrazole
This procedure is adapted from the synthesis of similar N-arylpyrazoles.
Reaction: 2-Hydrazinopyridine dihydrochloride (1.0 eq) and malondialdehyde tetraethyl acetal (1.1 eq) are suspended in a mixture of ethanol and concentrated hydrochloric acid (10:1 v/v). The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-(pyridin-2-yl)-1H-pyrazole.
Benchmark Route: Vilsmeier-Haack Formylation
This protocol is a standard procedure for the formylation of electron-rich heterocycles.[1][3]
Reaction: To a stirred solution of 1-(pyridin-2-yl)-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes), phosphorus oxychloride (POCl₃, 1.5-2.0 eq) is added dropwise at 0 °C. The reaction mixture is then heated to 70-80 °C for 2-4 hours. After completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol yields pure this compound.
Alternative Route A: Grignard Reaction
This multi-step route involves the initial bromination of the pyrazole ring.
Step 1: 4-Bromination of 1-(pyridin-2-yl)-1H-pyrazole [4][5] 1-(pyridin-2-yl)-1H-pyrazole (1.0 eq) is dissolved in a suitable solvent such as chloroform or acetic acid. N-bromosuccinimide (NBS, 1.1 eq) or bromine (1.1 eq) is added portion-wise at room temperature. The reaction is stirred for 12-24 hours. The reaction mixture is then washed with a saturated solution of sodium thiosulfate and sodium bicarbonate. The organic layer is dried and concentrated to give 4-bromo-1-(pyridin-2-yl)-1H-pyrazole, which can be purified by chromatography.
Step 2: Grignard Reagent Formation and Formylation [6] Magnesium turnings (1.5 eq) are activated in anhydrous tetrahydrofuran (THF). A solution of 4-bromo-1-(pyridin-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is refluxed for 1-2 hours until the magnesium is consumed. The resulting Grignard reagent is cooled to 0 °C, and anhydrous DMF (2.0 eq) is added dropwise. The reaction is stirred at room temperature for 2-3 hours and then quenched with a saturated ammonium chloride solution. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields the target aldehyde.
Alternative Route B: Oxidation of 4-Hydroxymethylpyrazole
This route offers a milder final step to the desired aldehyde.
Step 1: Synthesis of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol To a solution of 1-(pyridin-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 1 hour, after which paraformaldehyde (1.5 eq) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated. Purification by column chromatography affords (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol.
Step 2: Oxidation to the Aldehyde [7] (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform. Activated manganese dioxide (MnO₂, 5-10 eq) is added, and the suspension is stirred vigorously at room temperature for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated to give this compound. The product can be further purified by column chromatography or recrystallization.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Study of Pyridinyl vs. Phenyl Pyrazole Aldehydes: Synthesis, Spectroscopic Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of pyridinyl and phenyl pyrazole aldehydes, focusing on their synthesis, spectroscopic characteristics, and biological activities. The information is intended to assist researchers in the fields of medicinal chemistry and drug discovery in understanding the nuanced differences between these two important classes of heterocyclic compounds.
Synthesis and Physicochemical Properties
The synthesis of both pyridinyl and phenyl pyrazole aldehydes is commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of a suitable pyrazole precursor using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The choice of starting materials, including the corresponding pyridinyl or phenyl hydrazine and a suitable ketone, dictates the final product.
While the fundamental synthetic approach is similar, variations in reaction conditions, yields, and the physicochemical properties of the resulting aldehydes are observed. The introduction of the nitrogen atom in the pyridinyl ring can influence the electron density of the pyrazole system, potentially affecting reactivity and the conditions required for optimal synthesis.
Below is a comparative summary of the synthesis and key physicochemical data for representative pyridinyl and phenyl pyrazole aldehydes.
| Compound Class | Representative Compound | Synthetic Method | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| Pyridinyl Pyrazole Aldehydes | 1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack reaction | - | - | ¹H NMR (predicted): Aldehyde proton at δ 9.8–10.1 ppm (singlet). Pyridine protons as multiplets between δ 7.5–8.9 ppm.[1] |
| 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazole-4-carbaldehyde | Cyclocondensation followed by Vilsmeier-Haack reaction | - | - | IR (inferred): Strong absorption at ~1680 cm⁻¹ (C=O stretch).[1] | |
| Phenyl Pyrazole Aldehydes | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack reaction of hydrazone | Good | - | ¹H NMR: Aldehyde proton at δ 9.4 (singlet), pyrazole proton at δ 8.2 (singlet), phenyl protons at δ 7.2–7.8 (multiplet). IR: Bands at 2987, 2790, 1756, 1640, 1605, and 1340 cm⁻¹.[2] |
| 3-Substituted-1-phenyl-1H-pyrazole-4-carbaldehydes | Pd-catalyzed cross-coupling reactions | 50-94 | - | Consistent with proposed structures.[3] |
Experimental Protocols
General Procedure for the Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes
The Vilsmeier-Haack reaction is a widely employed method for the synthesis of both pyridinyl and phenyl pyrazole aldehydes. The general protocol involves the reaction of a corresponding hydrazone with the Vilsmeier reagent.
Protocol:
-
Preparation of the Hydrazone: An appropriate substituted acetophenone is condensed with a phenylhydrazine or pyridinylhydrazine in a suitable solvent like ethanol, often with a catalytic amount of acetic acid. The reaction mixture is typically heated under reflux.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cooled dimethylformamide (DMF) with stirring.
-
Formylation: The prepared hydrazone is then added to the Vilsmeier reagent. The reaction mixture is stirred at room temperature and then heated to 60-80°C for several hours.
-
Work-up: The reaction mixture is poured onto crushed ice and neutralized with a base such as sodium bicarbonate. The resulting precipitate is filtered, washed with water, and purified, typically by recrystallization.[2]
Biological Activities: A Comparative Overview
Pyrazole derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The substitution at the N1 position of the pyrazole ring with either a pyridinyl or a phenyl group can significantly influence the potency and selectivity of these compounds.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme. While direct comparative studies between pyridinyl and phenyl pyrazole aldehydes are limited, the existing literature on related pyrazole derivatives suggests that the nature of the N1-substituent is crucial for activity. For instance, the well-known anti-inflammatory drug Celecoxib features a p-sulfonamidophenyl group at the N1 position. The electron-withdrawing or donating properties of the pyridinyl and phenyl rings, as well as their steric bulk, can influence binding to the COX active site.
Antimicrobial Activity
Both phenyl and pyridinyl pyrazole derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the azole moiety is a key pharmacophore in many antimicrobial agents. The substitution pattern on the phenyl or pyridinyl ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with molecular targets.
| Biological Activity | Compound Class | Representative Finding | Reference |
| Anti-inflammatory | Phenyl Pyrazole Aldehydes | A series of 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes exhibited anti-inflammatory activity. | [4] |
| Antimicrobial | Phenyl Pyrazole Derivatives | Pyrazole-clubbed pyrimidine derivatives showed significant activity against MRSA and P. aeruginosa. | [5] |
| Pyridinyl Pyrazole Derivatives | Imidazo-pyridine substituted pyrazoles have been reported as potent broad-spectrum antibacterial agents. | [6] | |
| Cytotoxicity | Phenyl Pyrazole Aldehydes | Pyrazole carbaldehyde derivatives have been evaluated for their anti-breast cancer activities, with some compounds showing potent cytotoxicity against MCF7 cells. | [7] |
| Pyridinyl Pyrazole Derivatives | Pyrazolopyrano[2,3-b]pyridines, derived from reactions involving aldehydes, showed significant anticancer activity. | [1] |
Cytotoxicity and Anticancer Potential
Numerous pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival. The substitution of a phenyl or pyridinyl group can influence the compound's ability to interact with specific molecular targets within cancer cells. For example, some pyrazole derivatives have been shown to inhibit protein kinases, disrupt microtubule dynamics, or induce apoptosis.
Signaling Pathways and Experimental Workflows
To visualize the synthetic and mechanistic aspects discussed, the following diagrams are provided in the DOT language for Graphviz.
Synthetic Pathway
Caption: General synthetic scheme for phenyl and pyridinyl pyrazole aldehydes.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for evaluating the antimicrobial activity of pyrazole aldehydes.
Potential Signaling Pathway Inhibition
Caption: Simplified diagram of a potential signaling pathway inhibited by pyrazole derivatives.
Conclusion
Both pyridinyl and phenyl pyrazole aldehydes represent valuable scaffolds in medicinal chemistry. While their synthesis often relies on the versatile Vilsmeier-Haack reaction, the introduction of the pyridinyl moiety can present unique synthetic challenges and opportunities. The comparative analysis of their biological activities suggests that both classes of compounds hold promise as anti-inflammatory, antimicrobial, and anticancer agents. However, a clear understanding of the structure-activity relationships that differentiate the two requires more direct comparative studies. The electron-donating or -withdrawing nature of the pyridinyl ring, its potential for hydrogen bonding, and its distinct steric profile compared to the phenyl ring are all factors that likely contribute to differences in biological activity and mechanism of action. Future research should focus on the systematic synthesis and parallel biological evaluation of a diverse library of both pyridinyl and phenyl pyrazole aldehydes to fully elucidate their therapeutic potential.
References
- 1. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the In-Vitro Testing of 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives
The 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde scaffold is a significant heterocyclic structure in medicinal chemistry. Pyrazole derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] This guide provides an objective comparison of in-vitro testing methodologies for evaluating the therapeutic potential of these derivatives, supported by detailed experimental protocols and representative data.
Biological Activities and Corresponding In-Vitro Assays
The versatile structure of pyrazole derivatives allows for their evaluation against various therapeutic targets. The primary in-vitro assays focus on quantifying their efficacy in anticancer and antimicrobial applications.
1. Anticancer Activity: The evaluation of pyrazole derivatives as potential anticancer agents involves a series of assays to determine their cytotoxicity, effect on cell proliferation, and mechanism of action.[4][5]
-
Cell Viability and Cytotoxicity: The most common initial screening is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[6]
-
Mechanism of Action: To understand how these compounds induce cell death, further tests are crucial. Western blotting, for instance, can detect changes in the expression levels of key proteins involved in apoptosis, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[4][7]
2. Antimicrobial Activity: Screening for antimicrobial properties is another critical area of investigation for pyrazole derivatives.[8][9][10]
-
Initial Screening: The agar diffusion method is a widely used qualitative technique to screen for antibacterial and antifungal activity.[11]
-
Quantitative Analysis: For compounds showing significant activity, the Minimum Inhibitory Concentration (MIC) is determined using methods like broth microdilution. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12]
Data Presentation: Comparative In-Vitro Efficacy
The following tables summarize representative quantitative data for hypothetical derivatives, illustrating how results from in-vitro assays are typically presented for comparison.
Table 1: In-Vitro Cytotoxicity of Pyrazole Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Substitution | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HepG2 (Liver) | IC₅₀ (µM) vs. A549 (Lung) |
| PPD-01 | Unsubstituted | 45.6 ± 3.1 | 52.3 ± 4.5 | 61.2 ± 5.2 |
| PPD-02 | 4-Chloro-phenyl | 12.8 ± 1.5 | 15.1 ± 1.9 | 20.7 ± 2.4 |
| PPD-03 | 4-Methoxy-phenyl | 25.3 ± 2.2 | 30.9 ± 2.8 | 38.4 ± 3.6 |
| PPD-04 | 3-Thienyl | 9.5 ± 1.1 | 11.4 ± 1.3 | 14.8 ± 1.9 |
| Doxorubicin | Standard Drug | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are expressed as mean ± standard deviation from three independent experiments.
Table 2: In-Vitro Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Derivative Substitution | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus (IZD / MIC) | E. coli (IZD / MIC) | C. albicans (IZD / MIC) | ||
| PPD-01 | Unsubstituted | 10 mm / 128 µg/mL | 8 mm / 256 µg/mL | 7 mm / 256 µg/mL |
| PPD-02 | 4-Chloro-phenyl | 18 mm / 32 µg/mL | 15 mm / 64 µg/mL | 14 mm / 64 µg/mL |
| PPD-03 | 4-Methoxy-phenyl | 14 mm / 64 µg/mL | 11 mm / 128 µg/mL | 10 mm / 128 µg/mL |
| PPD-04 | 3-Thienyl | 22 mm / 16 µg/mL | 19 mm / 32 µg/mL | 17 mm / 32 µg/mL |
| Chloramphenicol | Standard (Bacteria) | 25 mm / 8 µg/mL | 28 mm / 4 µg/mL | N/A |
| Clotrimazole | Standard (Fungi) | N/A | N/A | 24 mm / 8 µg/mL |
IZD: Inhibition Zone Diameter (in mm). MIC: Minimum Inhibitory Concentration. N/A: Not Applicable.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
Protocol 1: MTT Cell Viability Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.[13][14]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[14][15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Protocol 2: Agar Diffusion Method
This method provides a preliminary assessment of a compound's antimicrobial activity.
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity. Uniformly spread the inoculum over the agar surface using a sterile cotton swab.
-
Disk Application: Sterilize paper discs (6 mm diameter), impregnate them with a known concentration of the test compound, and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters.[12]
Protocol 3: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample, providing insights into cellular mechanisms.[7][16][17]
-
Sample Preparation: Treat cells with the test compounds for a specified time. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the protein samples (20-40 µg per lane) by size using SDS-PAGE.[16][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][19]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16][17]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.[7] Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16][19]
-
Detection: Detect the protein bands using a chemiluminescent substrate and capture the signal with a digital imaging system.[19] β-actin is typically used as a loading control to normalize the data.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz DOT language to illustrate key processes.
Caption: Workflow for anticancer screening of pyrazole derivatives.
Caption: Simplified intrinsic apoptosis signaling pathway.
Caption: Logical workflow for antimicrobial activity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. meddocsonline.org [meddocsonline.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 17. Western blot - Wikipedia [en.wikipedia.org]
- 18. microbenotes.com [microbenotes.com]
- 19. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound incorporating pyridine, pyrazole, and aldehyde functionalities. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on the established hazards of its constituent chemical classes and represent a conservative approach to its handling and disposal.
Hazard Profile and Waste Classification
Due to its chemical structure, this compound should be managed as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1][2] Similarly, pyrazole derivatives and aldehydes are recognized for their potential toxicity and irritant properties.[3][4][5] Therefore, all waste containing this compound, including unadulterated substance, solutions, contaminated labware, and personal protective equipment (PPE), must be categorized and handled as hazardous chemical waste.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Butyl rubber) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a chemical fume hood or well-ventilated area | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For minor spills, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be in compliance with all local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealable, and chemically compatible waste container.[3] Any materials significantly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[3]
-
Liquid Waste: If the compound is in a solution, the waste should be collected in a labeled, leak-proof hazardous waste container.[2] Do not dispose of it down the drain.[4]
-
Sharps Waste: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.
2. Container Labeling:
All waste containers must be clearly labeled with a hazardous waste tag as soon as the first item of waste is added. The label should include:
-
The chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard warnings (e.g., "Harmful," "Irritant")[3]
-
The name of the principal investigator and the laboratory location.[6]
3. Waste Storage:
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and secure, away from incompatible materials such as strong oxidizing agents and acids.[1][7]
4. Request for Disposal:
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[3]
5. Professional Disposal:
The final disposal of this compound should be carried out by a licensed professional waste disposal company.[3] High-temperature incineration is a common and recommended method for such chemical compounds.[8]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][4][5] |
| Face Shield | Recommended when there is a risk of splashing or aerosol generation.[6][7][8] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and disposed of properly after handling.[4][6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept buttoned.[6][8] |
| Protective Clothing | Wear appropriate clothing to prevent skin exposure.[4][5][9] | |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used if handling the compound as a powder or if adequate ventilation is not available.[5][10][11] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4][12]
-
Avoid Dust Formation: If handling a solid form, minimize the generation of dust.[2][4]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][2]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[4][5]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9][12] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][5][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][5][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][12] |
Spill and Leak Procedures:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[12]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[2] Do not allow the chemical to enter drains or the environment.[2]
-
Containers: Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being offered for recycling or reconditioning.[2][13]
-
Regulations: All disposal must be in accordance with local, state, and federal regulations. Engage a licensed professional waste disposal service.[3][14]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. fishersci.com [fishersci.com]
- 10. pppmag.com [pppmag.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

